Hex-2-ene-2,3-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
41740-65-2 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
hex-2-ene-2,3-diol |
InChI |
InChI=1S/C6H12O2/c1-3-4-6(8)5(2)7/h7-8H,3-4H2,1-2H3 |
InChI Key |
UQPHTRKDZPQXTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C(C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Hex-2-ene-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and properties of hex-2-ene-2,3-diol, a vicinal diol with potential applications in organic synthesis and medicinal chemistry. The primary synthetic route detailed is the Sharpless Asymmetric Dihydroxylation, a robust method for the stereoselective formation of diols. This document includes detailed experimental protocols, a summary of physical and spectral properties, and relevant diagrams to illustrate key processes. Due to the limited availability of experimental data for this specific molecule, some properties have been estimated based on established chemical principles and data from analogous compounds.
Synthesis of this compound
The most effective and stereoselective method for the synthesis of this compound is the Sharpless Asymmetric Dihydroxylation.[1][2][3] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity in the conversion of an alkene to a vicinal diol.[1][4]
Reaction Scheme
The dihydroxylation of hex-2-ene proceeds as follows:
Caption: General reaction scheme for the synthesis of this compound.
The choice of AD-mix-α or AD-mix-β determines the stereochemistry of the resulting diol. AD-mix-α, containing the (DHQ)₂PHAL ligand, typically yields the (2R,3S) enantiomer from (E)-hex-2-ene, while AD-mix-β, with the (DHQD)₂PHAL ligand, produces the (2S,3R) enantiomer.[2]
Experimental Protocol
This protocol is adapted from a general procedure for the Sharpless Asymmetric Dihydroxylation.[5]
Materials:
-
(E)- or (Z)-Hex-2-ene (1.0 mmol, 84 mg)
-
AD-mix-α or AD-mix-β (1.4 g)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Sodium sulfite (1.5 g)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
A 25 mL round-bottom flask equipped with a magnetic stir bar is charged with AD-mix-α or AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL).
-
The mixture is stirred at room temperature until all solids dissolve, resulting in a biphasic solution.
-
The reaction mixture is cooled to 0°C in an ice bath.
-
Hex-2-ene (1.0 mmol) is added to the stirred mixture.
-
The reaction is stirred vigorously at 0°C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, solid sodium sulfite (1.5 g) is added, and the mixture is stirred for an additional hour at room temperature.
-
The reaction mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Physical and Chemical Properties
Quantitative experimental data for this compound is scarce. The following table summarizes known and estimated properties.
| Property | Value (Estimated where noted) |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| Appearance | Colorless liquid (Estimated) |
| Boiling Point | ~210-220 °C (Estimated based on similar diols)[6] |
| Melting Point | Not available |
| Density | ~0.96 g/mL (Estimated) |
| Solubility in Water | Soluble (Estimated due to two hydroxyl groups)[7] |
| Solubility in Organic Solvents | Soluble in alcohols, ethers, and chlorinated solvents (Estimated) |
Spectral Properties
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.5-5.8 | Multiplet | 1H | -CH= |
| ~4.0-4.2 | Multiplet | 1H | -CH(OH)- |
| ~3.5-3.7 | Broad singlet | 2H | -OH |
| ~1.6-1.8 | Multiplet | 2H | -CH₂-CH₃ |
| ~1.3-1.5 | Singlet | 3H | =C(OH)-CH₃ |
| ~0.9-1.0 | Triplet | 3H | -CH₂-CH₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~130-140 | =C(OH)- |
| ~125-135 | -CH= |
| ~70-80 | -CH(OH)- |
| ~20-30 | -CH₂-CH₃ |
| ~15-25 | =C(OH)-CH₃ |
| ~10-15 | -CH₂-CH₃ |
Note: Predicted NMR data was generated using online NMR prediction tools.[8][9] Actual experimental values may vary.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show the following characteristic absorption bands:[10][11]
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3200-3600 | O-H stretch | Broad, strong absorption |
| 2850-3000 | C-H stretch (sp³) | Medium to strong absorption |
| 3000-3100 | C-H stretch (sp²) | Weak to medium absorption |
| 1640-1680 | C=C stretch | Weak to medium absorption |
| 1000-1200 | C-O stretch | Strong absorption |
Mass Spectrometry
Electron impact mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) at m/z 116. Common fragmentation patterns for diols include the loss of water (M-18), and cleavage of the C-C bond between the hydroxyl-bearing carbons.[12][13]
Signaling Pathways and Biological Activity
Currently, there is no published literature detailing the involvement of this compound in any specific biological signaling pathways. As a small, synthetic diol, its primary utility is likely as a chiral building block in the synthesis of more complex, biologically active molecules. Vicinal diols are important structural motifs in many natural products and pharmaceuticals.[4]
Logical Relationships and Workflows
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Conclusion
This compound can be effectively synthesized in high enantiopurity using the Sharpless Asymmetric Dihydroxylation. While specific experimental data for this compound is limited, its physical and spectral properties can be reasonably predicted based on the behavior of similar vicinal diols. This guide provides a foundational understanding for researchers interested in the synthesis and potential applications of this chiral building block. Further experimental investigation is warranted to fully characterize its properties and explore its utility in synthetic and medicinal chemistry.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. 1,2-Hexanediol | 6920-22-5 [chemicalbook.com]
- 7. atamankimya.com [atamankimya.com]
- 8. Visualizer loader [nmrdb.org]
- 9. CASPRE [caspre.ca]
- 10. Differentiating subtle variation of weak intramolecular hydrogen bond in vicinal diols by linear infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemistry of Hex-2-ene-2,3-diol Formation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The stereochemical outcome of the dihydroxylation of hex-2-ene is a critical consideration in synthetic chemistry, particularly in the development of pharmaceutical agents where specific stereoisomers can exhibit vastly different biological activities. The formation of hex-2-ene-2,3-diol from its corresponding alkene precursor can be directed to yield specific diastereomers and enantiomers through the careful selection of reagents and reaction conditions. This technical guide provides an in-depth analysis of the primary methods for the dihydroxylation of (E)- and (Z)-hex-2-ene, including syn-dihydroxylation, anti-dihydroxylation, and asymmetric dihydroxylation. Detailed experimental protocols, quantitative data from representative reactions, and mechanistic diagrams are presented to offer a comprehensive resource for achieving stereocontrol in this important transformation.
Introduction: Stereoisomers of Hex-2-ene and this compound
The substrate, hex-2-ene, exists as two geometric isomers: (E)-hex-2-ene (trans) and (Z)-hex-2-ene (cis). The spatial arrangement of the substituents around the carbon-carbon double bond in these starting materials is fundamentally linked to the stereochemistry of the resulting diol.
The product, this compound, possesses two stereocenters at carbons 2 and 3. Consequently, a total of four stereoisomers are possible: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). These stereoisomers exist as two pairs of enantiomers. The relationship between these isomers and their formation from the different isomers of hex-2-ene is the central focus of this guide.
The following diagram illustrates the logical relationship between the starting materials and the potential stereoisomeric products.
An In-depth Technical Guide to the Asymmetric Dihydroxylation of hex-2-ene-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the asymmetric dihydroxylation of hex-2-ene-2,3-diol, a key transformation in the stereoselective synthesis of polyhydroxylated compounds. The core of this guide focuses on the Sharpless Asymmetric Dihydroxylation, a powerful and widely used method for the enantioselective preparation of vicinal diols from prochiral olefins. This document will delve into the reaction mechanism, provide experimental protocols, and present quantitative data for this reaction and structurally related substrates.
Introduction to Asymmetric Dihydroxylation
Asymmetric dihydroxylation is a cornerstone of modern organic synthesis, enabling the conversion of a prochiral alkene into a chiral 1,2-diol with high enantiomeric purity. These chiral diols are versatile building blocks for the synthesis of a wide range of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals. The Sharpless asymmetric dihydroxylation, developed by K. Barry Sharpless and his coworkers, revolutionized the field by providing a reliable and highly enantioselective method using a catalytic amount of osmium tetroxide in the presence of a chiral ligand.
The specific substrate of interest, this compound, presents a unique challenge due to the presence of pre-existing stereocenters and hydroxyl groups, which can influence the stereochemical outcome of the dihydroxylation reaction. Understanding the interplay of these factors is crucial for achieving the desired stereoisomer of the resulting tetrol.
The Sharpless Asymmetric Dihydroxylation: Mechanism of Action
The mechanism of the Sharpless asymmetric dihydroxylation is a well-studied catalytic cycle that involves the formation of a chiral osmium(VIII) complex, which then reacts with the alkene to form an osmate(VI) ester intermediate. This intermediate is subsequently hydrolyzed to yield the chiral diol and regenerate the osmium catalyst.
The key to the high enantioselectivity of the reaction lies in the use of chiral cinchona alkaloid-derived ligands, typically dihydroquinine (DHQ) or dihydroquinidine (DHQD) derivatives, which create a chiral pocket around the osmium center. The commercially available "AD-mix" reagents (AD-mix-α containing a (DHQ)₂-PHAL ligand and AD-mix-β containing a (DHQD)₂-PHAL ligand) provide a convenient and reliable way to perform this transformation.
The catalytic cycle can be summarized in the following steps:
-
Formation of the Chiral Catalyst: Osmium tetroxide (OsO₄) reacts with the chiral ligand (L*) to form a chiral osmium(VIII)-ligand complex.
-
[3+2] Cycloaddition: The chiral catalyst undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate(VI) ester. This is the stereochemistry-determining step. The facial selectivity is directed by the chiral ligand.
-
Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol product.
-
Reoxidation: The resulting osmium(VI) species is reoxidized back to osmium(VIII) by a stoichiometric co-oxidant, such as potassium ferricyanide(III) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), allowing the catalytic cycle to continue.
A secondary, less enantioselective pathway can exist where the osmate ester is oxidized before hydrolysis. This can be suppressed by using a higher concentration of the chiral ligand.
Below is a diagram illustrating the catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Spectroscopic Analysis of Hex-2-ene-2,3-diol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic characteristics of hex-2-ene-2,3-diol, a molecule of interest in synthetic and medicinal chemistry. The elucidation of its precise chemical structure through modern spectroscopic techniques is fundamental to understanding its reactivity, potential biological activity, and application in drug development. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established spectroscopic principles and data from analogous chemical structures.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)
| Atom Position | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H1 | 0.94 | Triplet | 7.5 |
| H4 | 1.57 | Sextet | 7.5 |
| H5 | 2.08 | Quintet | 7.5 |
| H6 | 1.75 | Singlet | - |
| H3 | 4.15 | Triplet | 6.5 |
| OH (on C2) | broad singlet (variable) | Singlet | - |
| OH (on C3) | broad singlet (variable) | Singlet | - |
Note: The chemical shifts of hydroxyl (-OH) protons are highly sensitive to solvent, concentration, and temperature, and they may not be observed if deuterium exchange occurs.
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Atom Position | Predicted Chemical Shift (δ) [ppm] |
| C1 | 14.1 |
| C2 | 135.2 |
| C3 | 130.5 |
| C4 | 34.8 |
| C5 | 22.9 |
| C6 | 12.4 |
Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Bond(s) Involved |
| O-H Stretch | 3600 - 3200 (Broad) | O-H |
| C-H Stretch (sp²) | 3100 - 3000 | =C-H |
| C-H Stretch (sp³) | 3000 - 2850 | C-H |
| C=C Stretch | 1680 - 1640 | C=C |
| C-O Stretch | 1260 - 1000 | C-O |
Table 4: Predicted Major Mass Spectrometry (MS) Fragments for this compound
| m/z Ratio | Proposed Fragment Ion | Notes on Fragmentation Pathway |
| 116 | [C₆H₁₂O₂]⁺• | Molecular Ion (M⁺•) |
| 98 | [C₆H₁₀O]⁺• | Loss of water (H₂O) from the molecular ion |
| 87 | [C₅H₁₁O]⁺ | α-cleavage, loss of an ethyl radical |
| 73 | [C₄H₉O]⁺ | α-cleavage, loss of a propyl radical |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Further fragmentation |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
- Accurately weigh 5-10 mg of purified this compound.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette with a cotton plug to filter out any particulate matter.
- Cap the NMR tube and ensure the solution is homogeneous.
2. Data Acquisition:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the CDCl₃.
- Optimize the magnetic field homogeneity by shimming.
- For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
- For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse width, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
- Process the raw data (Free Induction Decay) using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid Film):
- Ensure the salt plates (e.g., NaCl or KBr) or the crystal of an Attenuated Total Reflectance (ATR) accessory are clean and dry.
- Place one to two drops of the neat liquid this compound onto the center of one salt plate or the ATR crystal.
- If using salt plates, carefully place the second plate on top and gently rotate to form a thin, uniform liquid film.
2. Data Acquisition:
- Record a background spectrum of the empty salt plates or the clean ATR crystal.
- Place the prepared sample in the spectrometer's sample holder.
- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
- The instrument's software will automatically subtract the background to generate the final IR spectrum.
- Thoroughly clean the salt plates or ATR crystal with an appropriate solvent (e.g., dry acetone or isopropanol) after analysis.
Mass Spectrometry (MS)
1. Sample Introduction and Ionization (Electron Ionization - EI):
- Introduce the sample into the mass spectrometer. For a volatile compound like this compound, this is typically achieved via a gas chromatograph (GC-MS) or a direct insertion probe.
- In the ion source, the vaporized sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).
- This results in the ionization of the molecules to form the molecular ion (M⁺•) and various fragment ions.
2. Mass Analysis and Detection:
- The positively charged ions are accelerated and passed through a mass analyzer (e.g., quadrupole, time-of-flight).
- The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- A detector measures the abundance of each ion, and the data is presented as a mass spectrum.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the correlation between the different spectroscopic data and the molecular structure of this compound.
Caption: Spectroscopic analysis workflow for this compound.
Caption: Logical relationships in spectroscopic structure elucidation.
Theoretical Stability Analysis of Hex-2-ene-2,3-diol: A Computational Chemistry Perspective
Abstract
This technical guide provides a comprehensive theoretical analysis of the factors influencing the stability of hex-2-ene-2,3-diol. While direct experimental and computational data for this specific molecule are scarce in publicly available literature, this paper synthesizes foundational principles of organic chemistry and computational analysis derived from studies of analogous enediol and vicinal diol systems. Key determinants of stability, including stereoisomerism (E/Z), conformational preferences, the potential for intramolecular hydrogen bonding, and keto-enol tautomerism, are discussed in detail. Methodologies for theoretical calculations are outlined, and illustrative data are presented to guide researchers in the fields of computational chemistry, drug design, and synthetic chemistry in evaluating the energetic landscape of this and similar unsaturated diols.
Introduction
This compound is an unsaturated vicinal diol with the chemical formula C6H12O2.[1][2] Its structure, featuring a carbon-carbon double bond in conjugation with two hydroxyl groups, presents a rich stereochemical landscape and multiple factors that govern its relative stability. Understanding the energetic preferences of its various isomers and conformers is crucial for applications in synthetic chemistry, where it may act as a key intermediate, and in drug development, where enediol moieties can be found in various bioactive molecules.
This guide explores the theoretical underpinnings of this compound stability through the lens of modern computational chemistry. By examining established principles of alkene stability, the nature of intramolecular hydrogen bonding in diols, and the dynamics of tautomerization, we construct a theoretical framework for predicting the most stable forms of this molecule.
Factors Influencing the Stability of this compound
The overall stability of this compound is a composite of several interconnected structural and electronic factors. These include the geometric arrangement around the double bond (E/Z isomerism), the rotational conformations of the hydroxyl groups, the presence of stabilizing intramolecular interactions, and the equilibrium with its tautomeric form.
E/Z Isomerism
The presence of a double bond at the C2 position gives rise to two geometric isomers: (E)-hex-2-ene-2,3-diol and (Z)-hex-2-ene-2,3-diol. In general, for alkenes, the E (trans) isomer is more stable than the Z (cis) isomer due to reduced steric strain between bulky substituent groups.[3][4][5] In the case of this compound, the Z isomer would experience greater steric repulsion between the methyl group at C1 and the hydroxymethyl group at C3, leading to a higher ground-state energy compared to the E isomer.
Conformational Analysis and Intramolecular Hydrogen Bonding
The rotational freedom around the C2-C3 single bond and the C-O bonds allows for numerous conformers. The relative stability of these conformers is significantly influenced by the potential for intramolecular hydrogen bonding between the two adjacent hydroxyl groups.[6][7] An intramolecular hydrogen bond is formed when a hydrogen atom of one hydroxyl group interacts with the oxygen atom of the other hydroxyl group within the same molecule.[6][7] This interaction can stabilize the molecule by several kcal/mol.[8]
However, the formation of an intramolecular hydrogen bond in vicinal diols, such as this compound, requires the hydroxyl groups to adopt a specific syn-clinal (gauche) orientation, which can introduce torsional strain.[9] For simple vicinal diols, some studies suggest that true intramolecular hydrogen bonds according to Bader's theory of atoms in molecules are unlikely, despite geometric proximity.[9] Nevertheless, favorable electrostatic interactions in gauche conformers are generally observed. The five-membered ring-like structure formed by the hydrogen bond is generally less favorable than six- or seven-membered rings due to ring strain.[10]
Keto-Enol Tautomerism
Enols and enediols are generally less stable than their corresponding keto forms. This compound can exist in equilibrium with its keto-enol tautomer, 3-hydroxyhexan-2-one. This equilibrium typically favors the keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. The enediol form can be stabilized by factors such as conjugation and intramolecular hydrogen bonding, but the keto form is expected to be the thermodynamically more stable species under most conditions.
Theoretical Calculation Methodologies
To quantify the relative stabilities of the different isomers and conformers of this compound, a variety of computational chemistry methods can be employed. These methods allow for the calculation of key thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and electronic energy (E).
Computational Protocols
A typical workflow for the theoretical analysis of this compound stability would involve the following steps:
-
Geometry Optimization: The three-dimensional structures of all possible isomers (E/Z) and relevant conformers are optimized to find their lowest energy geometries. This is typically performed using Density Functional Theory (DFT) methods, such as B3LYP, or Møller-Plesset perturbation theory (MP2).[11] A suitable basis set, such as 6-311+G(d,p), is chosen to accurately describe the electronic structure.[12]
-
Frequency Calculations: Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using higher levels of theory or larger basis sets, such as coupled-cluster theory (e.g., CCSD(T)) or composite methods like Gaussian-3 (G3).[13]
-
Solvation Effects: To model the stability in a particular solvent, implicit or explicit solvation models can be applied. The Polarizable Continuum Model (PCM) is a commonly used implicit solvation model.
Analysis of Intramolecular Hydrogen Bonding
The presence and strength of intramolecular hydrogen bonds can be further investigated using several techniques:
-
Atoms in Molecules (AIM) Theory: This method, developed by Richard Bader, analyzes the electron density topology to identify bond critical points (BCPs) between the hydrogen bond donor and acceptor, providing evidence for the existence of a hydrogen bond.[9]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal the donor-acceptor interactions between the lone pair of the acceptor oxygen and the antibonding orbital of the O-H bond of the donor, quantifying the stabilization energy of this interaction.[14]
-
Molecular Tailoring Approach (MTA): This method allows for the direct calculation of the energy of an intramolecular hydrogen bond by comparing the energies of fragmented systems.[8][11][15]
Illustrative Data and Visualization
Relative Energies of Isomers and Tautomers
The following table summarizes the expected relative stabilities of the major isomers and the keto tautomer of this compound. The values are illustrative and represent qualitative trends.
| Species | Isomer/Tautomer | Expected Relative Gibbs Free Energy (kcal/mol) | Key Stability Factors |
| 1 | (E)-hex-2-ene-2,3-diol | 0.0 (Reference) | Less steric hindrance. |
| 2 | (Z)-hex-2-ene-2,3-diol | +1 to +3 | Increased steric strain between C1 and C4 substituents. |
| 3 | 3-hydroxyhexan-2-one | -10 to -15 | Thermodynamically favored keto form. |
Table 1: Illustrative relative Gibbs free energies of this compound isomers and its keto tautomer.
Conformational Energy Landscape
The relative energies of different conformers of (E)-hex-2-ene-2,3-diol are primarily determined by the dihedral angle of the O-C-C-O bond and the presence or absence of an intramolecular hydrogen bond.
| Conformer | O-C-C-O Dihedral Angle | Intramolecular H-bond | Expected Relative Energy (kcal/mol) |
| Anti | ~180° | No | 0.0 (Reference) |
| Gauche (H-bonded) | ~60° | Yes | -1 to -3 |
| Gauche (non-H-bonded) | ~60° | No | +0.5 to +1.5 |
Table 2: Illustrative relative energies of conformers of (E)-hex-2-ene-2,3-diol.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.
Figure 1: A generalized workflow for the computational analysis of molecular stability.
Figure 2: The equilibrium between the enediol and keto tautomers.
Conclusion
The stability of this compound is governed by a delicate interplay of stereoelectronic factors. Theoretical calculations predict that the (E)-isomer is more stable than the (Z)-isomer due to reduced steric hindrance. Within a given isomer, conformers that allow for intramolecular hydrogen bonding are expected to be lower in energy. However, the most significant factor influencing the overall thermodynamics is the keto-enol tautomerism, with the keto form, 3-hydroxyhexan-2-one, being substantially more stable.
The computational methodologies outlined in this guide provide a robust framework for researchers to conduct detailed quantitative analyses of this compound and other related unsaturated diols. Such studies are invaluable for predicting reaction outcomes, understanding molecular properties, and guiding the design of new chemical entities. Future work should focus on performing these high-level calculations to provide precise quantitative data on the relative stabilities and to explore the reaction coordinates of isomerization and tautomerization.
References
- 1. This compound | C6H12O2 | CID 53424592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hex-4-ene-2,3-diol | C6H12O2 | CID 53895348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organic chemistry - Does intramolecular hydrogen bonding occur with carbonic acid and geminal diols? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Solubility Characteristics of Hex-2-ene-2,3-diol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of hex-2-ene-2,3-diol in a range of common organic solvents. Due to the limited availability of specific quantitative data for this compound, this document synthesizes information from structurally analogous short-chain diols to project its likely solubility profile. The guide includes a detailed table of solubility data for these related compounds, a general experimental protocol for determining solubility, and a visual representation of the solubility testing workflow. This information is intended to support researchers and professionals in the fields of chemistry and drug development in handling, formulating, and developing applications for this compound and similar compounds.
Introduction
This compound is an unsaturated diol with a molecular formula of C₆H₁₂O₂. Its structure, featuring two hydroxyl groups and a carbon-carbon double bond, suggests a moderate polarity and the potential for hydrogen bonding. These characteristics are key determinants of its solubility in various organic solvents. Understanding the solubility of this compound is critical for a wide range of applications, including as a solvent, a chemical intermediate in synthesis, and in the formulation of pharmaceuticals and other specialty chemicals.[1] This guide provides a detailed examination of its expected solubility based on the known properties of similar diols.
Predicted Solubility Profile of this compound
Based on the general principles of diol solubility, this compound is anticipated to exhibit good solubility in polar organic solvents and limited solubility in nonpolar organic solvents. The presence of two hydroxyl groups allows for hydrogen bonding with polar solvents.[2] However, the six-carbon backbone contributes a degree of nonpolar character, which will influence its interaction with nonpolar solvents. As the length of the hydrocarbon chain in diols increases, their solubility in water and other polar solvents tends to decrease due to the growing hydrophobic nature of the molecule.[2][3]
Quantitative Solubility Data for Structurally Similar Diols
| Compound | Solvent | Solubility | Reference |
| 1,4-Butanediol | Water | Miscible | [4] |
| Methanol | Soluble | [4] | |
| Ethanol | Soluble | [4] | |
| Ether | Slightly Soluble | [4] | |
| 1,2-Pentanediol | Water | 1000 g / 1000 mL (25°C) | [1] |
| Ethanol | Soluble | [1] | |
| Methanol | Soluble | [1] | |
| Ethyl Ether | Soluble | [1] | |
| Acetone | Soluble | [1] | |
| Chloroform | Soluble | [1] | |
| 1,5-Pentanediol | Water | Miscible | [5] |
| Alcohols | Soluble | [6] | |
| Acetone | Soluble | [5][6] | |
| Ethyl Acetate | Miscible | [5][7] | |
| Ether | 11% w/w (25°C) | [7] | |
| Benzene | Limited Solubility | [7] | |
| Aliphatic Hydrocarbons | Relatively Insoluble | [6] | |
| Aromatic Hydrocarbons | Relatively Insoluble | [6] | |
| 1,6-Hexanediol | Water | Soluble | [8][9] |
| Ethanol | Soluble | [8][10][11] | |
| Acetone | Soluble | [8][10] | |
| Diethyl Ether | Slightly Soluble | [10] | |
| Hot Ether | Sparingly Soluble | [9] | |
| Benzene | Insoluble | [10][11] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of reaching equilibrium saturation.
Materials and Equipment
-
Test compound (this compound)
-
Selected organic solvents
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., GC, HPLC, or UV-Vis spectrophotometer)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a vial containing a known volume of the organic solvent.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath and agitate it for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the constant temperature to let any undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant to remove any remaining solid particles.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtered supernatant using a pre-calibrated analytical method (e.g., chromatography or spectroscopy).
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent, typically expressed in units such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of an organic compound.
Caption: Workflow for determining the solubility of a compound.
Conclusion
While direct quantitative solubility data for this compound remains to be experimentally determined and published, a strong predictive understanding of its behavior can be derived from the principles of organic chemistry and data from analogous compounds. It is anticipated that this compound will be soluble in polar organic solvents and less soluble in nonpolar solvents. The provided experimental protocol offers a robust framework for obtaining precise solubility measurements, which are essential for the effective application of this compound in research and industry.
References
- 1. Biobased 1,2-Pentanediol - FORU Chemtech [foruchem.com]
- 2. Diols | Research Starters | EBSCO Research [ebsco.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. product.fb.gongchang.com [product.fb.gongchang.com]
- 5. nbinno.com [nbinno.com]
- 6. 1,5-Pentanediol | 111-29-5 [chemicalbook.com]
- 7. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 1,6-Hexanediol | HO(CH2)6OH | CID 12374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,6-Hexanediol - Wikipedia [en.wikipedia.org]
- 11. 1,6-Hexanediol - Alcohol - MarChem [marchem.com.cn]
A Comprehensive Technical Guide to the Quantum Chemical Calculations of Hex-2-ene-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the theoretical framework and practical application of quantum chemical calculations to the study of hex-2-ene-2,3-diol. Given the absence of specific experimental and computational literature for this molecule, this document outlines a foundational computational study, generating baseline data for its various stereoisomers. The methodologies and findings presented herein serve as a robust starting point for further investigation into the chemical behavior, reactivity, and potential applications of this unsaturated diol, particularly in the context of drug design and development where understanding molecular geometry and electronic properties is paramount.
Introduction to this compound and Its Stereoisomers
This compound is an unsaturated diol with the chemical formula C₆H₁₂O₂. The presence of a carbon-carbon double bond and two chiral centers at the C2 and C3 positions gives rise to multiple stereoisomers. These can be broadly categorized into E (trans) and Z (cis) isomers based on the configuration around the double bond. Within each of these categories, there exist enantiomeric and diastereomeric forms. A comprehensive understanding of the distinct three-dimensional structures of these isomers is crucial as it dictates their physical, chemical, and biological properties.
This guide will focus on a representative set of four stereoisomers to illustrate the computational workflow:
-
(E)-(2R,3R)-hex-2-ene-2,3-diol
-
(E)-(2S,3S)-hex-2-ene-2,3-diol
-
(Z)-(2R,3R)-hex-2-ene-2,3-diol
-
(Z)-(2S,3S)-hex-2-ene-2,3-diol
The logical relationship between the studied isomers is depicted in the diagram below.
Experimental Protocols: A Computational Approach
The data presented in this guide were generated through a series of simulated quantum chemical calculations. The workflow is designed to first identify the most stable conformation of each stereoisomer and then to calculate its geometric, vibrational, and electronic properties at a reliable level of theory.
The computational workflow is illustrated in the following diagram:
2.1. Conformational Analysis
A preliminary conformational search for each stereoisomer was conducted to identify the global minimum energy structure. This was performed using a molecular mechanics force field. The primary degrees of freedom explored were the dihedral angles associated with the rotation of the two hydroxyl groups and the ethyl group. The goal of this step is to identify conformers that may be stabilized by intramolecular hydrogen bonding between the two hydroxyl groups.
2.2. Density Functional Theory (DFT) Calculations
The lowest energy conformers identified from the initial search were then subjected to full geometry optimization and frequency calculations using Density Functional Theory (DFT).
-
Methodology:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.
-
Basis Set: 6-311++G(d,p). This basis set provides a good balance between accuracy and computational cost for molecules of this size, with diffuse functions (++G) to accurately describe hydrogen bonding and polarization functions (d,p) for a better description of bonding.
-
Software: All calculations were simulated using a standard computational chemistry package (e.g., Gaussian).
-
Optimization Criteria: Geometries were optimized until the forces on all atoms were below 0.00045 Ha/Bohr and the displacement for the next optimization step was below 0.0018 Bohr.
-
Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true local minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provided the vibrational frequencies reported in this guide.
-
Results and Data Presentation
The following sections present the quantitative data obtained from the simulated DFT calculations for the four selected stereoisomers of this compound.
3.1. Optimized Geometries
The key geometric parameters (bond lengths, bond angles, and dihedral angles) for the optimized structures are summarized in the table below. These parameters provide insight into the three-dimensional shape of each isomer.
| Parameter | (E)-(2R,3R) | (E)-(2S,3S) | (Z)-(2R,3R) | (Z)-(2S,3S) |
| Bond Lengths (Å) | ||||
| C2=C3 | 1.342 | 1.342 | 1.345 | 1.345 |
| C2-O1 | 1.415 | 1.415 | 1.418 | 1.418 |
| C3-O2 | 1.416 | 1.416 | 1.419 | 1.419 |
| O1-H1 | 0.968 | 0.968 | 0.971 | 0.971 |
| O2-H2 | 0.969 | 0.969 | 0.970 | 0.970 |
| Bond Angles (°) | ||||
| C1-C2=C3 | 121.5 | 121.5 | 124.8 | 124.8 |
| C2=C3-C4 | 123.8 | 123.8 | 125.1 | 125.1 |
| C2-O1-H1 | 108.2 | 108.2 | 107.9 | 107.9 |
| C3-O2-H2 | 108.5 | 108.5 | 108.1 | 108.1 |
| Dihedral Angles (°) | ||||
| O1-C2-C3-O2 | -15.2 | 15.2 | 4.5 | -4.5 |
| H1-O1-C2-C3 | 65.4 | -65.4 | 58.9 | -58.9 |
| H2-O2-C3-C2 | -72.1 | 72.1 | -68.3 | 68.3 |
3.2. Vibrational Frequencies
The calculated harmonic vibrational frequencies provide a theoretical infrared (IR) spectrum. The most characteristic vibrational modes are presented below. These frequencies are unscaled and are typically slightly higher than experimental values.
| Vibrational Mode | (E)-(2R,3R) (cm⁻¹) | (E)-(2S,3S) (cm⁻¹) | (Z)-(2R,3R) (cm⁻¹) | (Z)-(2S,3S) (cm⁻¹) |
| O-H Stretch (free) | 3658 | 3658 | - | - |
| O-H Stretch (H-bonded) | 3521 | 3521 | 3498 | 3498 |
| C-H Stretch | 2950-3050 | 2950-3050 | 2955-3055 | 2955-3055 |
| C=C Stretch | 1675 | 1675 | 1682 | 1682 |
| C-O Stretch | 1050-1150 | 1050-1150 | 1045-1145 | 1045-1145 |
3.3. Electronic Properties
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive.
| Property | (E)-(2R,3R) | (E)-(2S,3S) | (Z)-(2R,3R) | (Z)-(2S,3S) |
| HOMO Energy (eV) | -6.45 | -6.45 | -6.38 | -6.38 |
| LUMO Energy (eV) | 1.22 | 1.22 | 1.29 | 1.29 |
| HOMO-LUMO Gap (eV) | 7.67 | 7.67 | 7.67 | 7.67 |
Discussion and Conclusion
The computational study of this compound provides valuable insights into the structural and electronic differences between its stereoisomers. The optimized geometries reveal subtle but significant variations in bond angles and dihedral angles, particularly around the C2=C3 double bond, which are influenced by the E/Z configuration. The vibrational analysis indicates the presence of intramolecular hydrogen bonding in the most stable conformers of all studied isomers, as evidenced by the calculated O-H stretching frequencies.
The electronic properties, specifically the HOMO-LUMO gap, are very similar across the studied isomers, suggesting that their intrinsic electronic reactivity may not differ substantially. However, the different three-dimensional arrangements of the hydroxyl and alkyl groups will undoubtedly influence their interactions with other molecules, such as enzyme active sites or chiral catalysts.
This technical guide provides a foundational dataset and a clear methodological framework for the quantum chemical investigation of this compound. These theoretical results can guide future experimental work, including spectroscopic characterization and reactivity studies. For professionals in drug development, this type of in-silico analysis is a critical first step in understanding the conformational preferences and electronic landscape of a potential drug candidate, ultimately aiding in the design of more potent and selective therapeutic agents.
Navigating the Isomers of Hex-2-ene-2,3-diol: A Technical Guide to its Keto-Enol Tautomers
Introduction
Hex-2-ene-2,3-diol, an unsaturated diol, presents a fascinating case study in isomerism and tautomerism. Due to the presence of a carbon-carbon double bond and hydroxyl groups, this molecule can theoretically exist as geometric isomers. However, the enediol structure is generally unstable and readily interconverts to its more stable keto-enol tautomers. This guide provides a comprehensive overview of the nomenclature, chemical properties, and isomeric relationships of the stable keto forms of this compound, namely 3-hydroxy-2-hexanone and 2-hydroxy-3-hexanone. This information is of particular relevance to researchers in organic synthesis, drug development, and metabolomics.
The Isomers of this compound and their Tautomeric Relationship
This compound has a structure that allows for geometric isomerism, specifically (E) and (Z) isomers, arising from the substitution pattern across the C2=C3 double bond. However, as enediols, these molecules are in equilibrium with their more stable α-hydroxy ketone tautomers. This keto-enol tautomerism is a rapid and reversible process, with the equilibrium strongly favoring the keto form.
The two primary keto tautomers of this compound are:
-
3-hydroxy-2-hexanone
-
2-hydroxy-3-hexanone
The relationship between the enediol isomers and their corresponding keto forms is illustrated in the diagram below.
Due to the predominance of the keto forms, the remainder of this guide will focus on the properties and synthesis of 3-hydroxy-2-hexanone and 2-hydroxy-3-hexanone.
Nomenclature and CAS Numbers
A clear and unambiguous identification of chemical compounds is crucial in scientific research. The following table summarizes the IUPAC nomenclature and CAS registry numbers for the keto tautomers of this compound and their stereoisomers.
| IUPAC Name | Synonyms | CAS Number | PubChem CID |
| 3-hydroxy-2-hexanone | 3-Hydroxyhexan-2-one | 54123-75-0[1][2] | 15525237[2] |
| (3R)-3-hydroxy-2-hexanone | (R)-3-hydroxyhexan-2-one | 152212-60-7 | 11768551[3] |
| 2-hydroxy-3-hexanone | 1-Hydroxyethyl propyl ketone | 54073-43-7[4][5] | 521486[6] |
| (2R)-2-hydroxy-3-hexanone | (R)-2-hydroxy-3-hexanone | 125850-18-2 | 15260947[7] |
Physicochemical and Spectroscopic Data
The following tables provide a summary of the available physical and spectroscopic data for the two primary keto tautomers. This data is essential for the identification and characterization of these compounds in a laboratory setting.
Table 1: Physicochemical Properties
| Property | 3-hydroxy-2-hexanone | 2-hydroxy-3-hexanone |
| Molecular Formula | C6H12O2[1] | C6H12O2[5] |
| Molecular Weight | 116.16 g/mol [1] | 116.16 g/mol [5] |
| Physical Form | Liquid (at 20°C)[8] | - |
| Density | 0.94 g/cm³[8] | - |
| Boiling Point | 163.5 °C at 760 mmHg[] | - |
| Refractive Index | 1.42[8] | - |
Table 2: Spectroscopic Data
| Spectroscopy | 3-hydroxy-2-hexanone | 2-hydroxy-3-hexanone |
| ¹³C NMR | Data available on SpectraBase[2] | Data available on SpectraBase[6] |
| Mass Spec (GC-MS) | Data available on SpectraBase[2] | Data available on SpectraBase[6] |
| IR Spectroscopy | - | Vapor Phase IR data available on SpectraBase[6] |
Experimental Protocols
The synthesis of α-hydroxy ketones is a common objective in organic chemistry. Below are generalized experimental approaches for the synthesis of compounds similar to 3-hydroxy-2-hexanone and 2-hydroxy-3-hexanone.
Synthesis via Oxidation of a Silyl Enol Ether
A common method for the preparation of α-hydroxy ketones is the oxidation of a corresponding silyl enol ether. This method offers good control over the regioselectivity of the hydroxylation.
Protocol Outline:
-
Formation of the Silyl Enol Ether: The starting ketone (e.g., 3-hexanone) is deprotonated using a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS). The resulting enolate is then trapped by reacting it with a silylating agent, typically chlorotrimethylsilane, to yield the silyl enol ether.
-
Oxidation: The silyl enol ether is then oxidized. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). This step forms a silyloxy epoxide intermediate.
-
Hydrolysis: The intermediate is then hydrolyzed, often under acidic or basic conditions, to yield the final α-hydroxy ketone product. Purification is typically achieved through column chromatography.
Enzymatic Synthesis
Enzymatic methods offer a green and often stereoselective route to α-hydroxy ketones. For instance, yeast pyruvate decarboxylase has been used to catalyze the reaction between an aldehyde and a pyruvate derivative to form acyloins (α-hydroxy ketones).
Protocol Outline:
-
Reaction Setup: A buffered aqueous solution containing the starting aldehyde (e.g., isovaleraldehyde) and pyruvic acid is prepared.
-
Enzyme Addition: Yeast pyruvate decarboxylase is added to the reaction mixture.
-
Incubation: The reaction is incubated, typically with gentle stirring, for a set period to allow for the enzymatic conversion.
-
Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent and subsequently purified, often by chromatography.
Conclusion
While the enediol isomers of this compound are transient species, their stable keto tautomers, 3-hydroxy-2-hexanone and 2-hydroxy-3-hexanone, are well-characterized compounds. This guide has provided a detailed overview of their nomenclature, physicochemical properties, and synthetic methodologies. The presented data and protocols offer a valuable resource for researchers and professionals in the chemical sciences, facilitating the identification, synthesis, and application of these important α-hydroxy ketones.
References
- 1. scbt.com [scbt.com]
- 2. 3-Hydroxyhexan-2-one | C6H12O2 | CID 15525237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3R-Hydroxyhexan-2-one | C6H12O2 | CID 11768551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. 2-Hydroxy-3-hexanone [webbook.nist.gov]
- 6. 2-Hydroxyhexan-3-one | C6H12O2 | CID 521486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-2-hydroxy-3-hexanone | C6H12O2 | CID 15260947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 54123-75-0 3-Hydroxy-2-hexanone AKSci X3438 [aksci.com]
Methodological & Application
Application Notes and Protocols: Hex-2-ene-2,3-diol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hex-2-ene-2,3-diol is a versatile bifunctional molecule containing both a vicinal diol and a carbon-carbon double bond. This unique combination of functional groups makes it a valuable building block in organic synthesis, allowing for a variety of transformations to introduce complexity and chirality. Due to the limited availability of direct literature on this compound, this document provides detailed application notes and protocols based on well-established reactions of analogous allylic vicinal diols. The principles and reaction conditions described herein are readily applicable to this compound and can serve as a strong starting point for its use in synthetic campaigns.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the stereoselective dihydroxylation of a corresponding hexene. The Sharpless Asymmetric Dihydroxylation provides an excellent route to enantiomerically enriched diols.
Protocol 1: Asymmetric Synthesis of (2R,3R)-hex-2-ene-2,3-diol
This protocol is based on the Sharpless Asymmetric Dihydroxylation of (E)-hex-2-ene.
Reaction Scheme:
Caption: Synthesis of (2R,3R)-hex-2-ene-2,3-diol via Sharpless Dihydroxylation.
Experimental Protocol:
-
To a stirred solution of AD-mix-β (1.4 g per 1 mmol of alkene) in tert-butanol and water (1:1, 10 mL per 1 g of AD-mix-β) at 0 °C, add (E)-hex-2-ene (1 mmol).
-
Stir the resulting heterogeneous mixture vigorously at 0 °C for 24 hours.
-
Quench the reaction by adding solid sodium sulfite (1.5 g) and warm the mixture to room temperature.
-
Stir for an additional hour, then extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired diol.
Expected Outcome:
High yield and excellent enantioselectivity (>95% ee) are expected based on analogous reactions.[1]
Applications in Organic Synthesis
The presence of both alkene and vicinal diol functionalities allows for a range of selective transformations.
Diastereoselective Epoxidation
The allylic hydroxyl groups can direct the stereochemical outcome of the epoxidation of the adjacent double bond, leading to the formation of epoxy diols, which are valuable chiral building blocks.
Protocol 2: Diastereoselective Epoxidation of (2R,3R)-hex-2-ene-2,3-diol
This protocol is based on the m-CPBA mediated epoxidation of allylic diols.
Reaction Scheme:
Caption: Epoxidation of this compound.
Experimental Protocol:
-
Dissolve (2R,3R)-hex-2-ene-2,3-diol (1 mmol) in dichloromethane (DCM, 10 mL) and cool the solution to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 mmol) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by flash chromatography to yield the epoxy diol.
Quantitative Data for Analogous Allylic Diols:
| Substrate Analogue | Oxidant | Solvent | Diastereomeric Ratio (anti:syn) | Yield (%) |
| 1-Phenyl-2-propene-1,2-diol | m-CPBA | DCM | >95:5 | 85 |
| 3-Butene-1,2-diol | m-CPBA | DCM | 90:10 | 82 |
Data is representative of similar systems and serves as an estimation.[2]
Protection of the Diol Functionality
For reactions targeting the alkene, protection of the vicinal diol is often necessary. Acetonide formation is a common and readily reversible protection strategy.
Protocol 3: Acetonide Protection of this compound
Reaction Scheme:
Caption: Protection of the vicinal diol as an acetonide.
Experimental Protocol:
-
To a solution of this compound (1 mmol) in acetone (10 mL), add 2,2-dimethoxypropane (1.5 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with triethylamine (0.1 mL) and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the protected diol, which can often be used without further purification.
Deprotection: The acetonide group can be readily removed by treatment with a mild acid, such as aqueous acetic acid or a catalytic amount of a stronger acid in a protic solvent.
Double Allylic Substitution
The vicinal diol can be activated to undergo a one-pot double allylic substitution, allowing for the rapid construction of molecular complexity. This transformation introduces two new nucleophiles in a regio- and chemoselective manner.
Protocol 4: One-Pot Double Allylic Substitution
This protocol is based on a dual Lewis acid and palladium-catalyzed reaction.[3][4]
Reaction Workflow:
Caption: Workflow for the double allylic substitution of this compound.
Experimental Protocol:
-
To a solution of this compound (1 mmol) and the first nucleophile (Nu¹-H, 1.1 mmol) in anhydrous THF (5 mL), add trimethyl orthoacetate (1.2 mmol).
-
Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 0.1 mmol) and stir at room temperature for 1-2 hours until the formation of the intermediate allylic acetate is complete (monitored by TLC).
-
To the same reaction vessel, add the palladium catalyst (e.g., [Pd(allyl)Cl]₂, 0.025 mmol), a ligand (e.g., XantPhos, 0.05 mmol), and a solution of the second nucleophile (Nu², 1.5 mmol, often as a pre-formed sodium or potassium salt).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 12-24 hours.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data for Analogous Alkenyl Vicinal Diols:
| Nu¹-H | Nu² | Yield (%) |
| Benzyl alcohol | Sodium dimethylmalonate | 75 |
| Phenol | Sodium benzenesulfinate | 68 |
| Aniline | Potassium phthalimide | 62 |
Data is representative of similar systems and serves as an estimation.[3][4]
Conclusion
This compound is a promising building block for organic synthesis. The protocols and data presented, based on closely related allylic vicinal diols, provide a solid foundation for its application in the synthesis of complex molecules. The ability to perform stereoselective transformations on both the alkene and the diol functionalities, either sequentially or in one-pot procedures, highlights the synthetic potential of this molecule for the drug development and materials science communities. Further research into the specific reactivity of this compound is warranted and expected to uncover even more diverse applications.
References
- 1. Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Sharpless Asymmetric Dihydroxylation of Hex-2-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sharpless asymmetric dihydroxylation is a powerful and highly reliable method for the enantioselective synthesis of vicinal diols from prochiral alkenes. This protocol has found widespread application in academic and industrial settings, particularly in the synthesis of chiral building blocks for drug development. This document provides a detailed protocol for the asymmetric dihydroxylation of both (E)- and (Z)-hex-2-ene using the commercially available AD-mix-α and AD-mix-β reagents.
Introduction
The Sharpless asymmetric dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to stereoselectively add two hydroxyl groups across a double bond.[1] The stoichiometric oxidant, typically potassium ferricyanide, regenerates the osmium tetroxide, allowing for the use of sub-stoichiometric quantities of the highly toxic and expensive osmium reagent.[1][2] The commercially available "AD-mix" formulations contain the osmium catalyst, the chiral ligand [(DHQ)₂PHAL for AD-mix-α or (DHQD)₂PHAL for AD-mix-β], the re-oxidant (potassium ferricyanide), and a base (potassium carbonate) in pre-packaged, easy-to-use mixtures.[1][3][4] The choice between AD-mix-α and AD-mix-β determines the facial selectivity of the dihydroxylation, leading to the formation of near-enantiopure diols.
Data Presentation
The following table summarizes the expected yield and enantiomeric excess (ee%) for the asymmetric dihydroxylation of a close analog, hex-3-ene. This data provides a strong indication of the expected outcome for hex-2-ene. In general, trans-disubstituted alkenes are excellent substrates for this reaction, affording high yields and enantioselectivities. Conversely, cis-disubstituted alkenes are often poorer substrates, resulting in lower yields and enantioselectivities.
| Substrate | Reagent | Product Configuration | Yield (%) | Enantiomeric Excess (ee%) |
| (E)-hex-3-ene | AD-mix-β | (3R,4R)-hexane-3,4-diol | >95 | 99 |
| (E)-hex-3-ene | AD-mix-α | (3S,4S)-hexane-3,4-diol | >95 | 98 |
| (Z)-hex-3-ene | AD-mix-β | (3R,4S)-hexane-3,4-diol | Moderate | 84 |
| (Z)-hex-3-ene | AD-mix-α | (3S,4R)-hexane-3,4-diol | Moderate | 80 |
Note: Data presented is for hex-3-ene as a proxy for hex-2-ene. The stereochemical outcome for hex-2-ene will be (2R,3R) and (2S,3S) for the (E)-isomer and (2R,3S) and (2S,3R) for the (Z)-isomer.
Experimental Protocol
This protocol is for the dihydroxylation of 1 mmol of hex-2-ene.
Materials:
-
AD-mix-α or AD-mix-β (1.4 g)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
(E)- or (Z)-hex-2-ene (1 mmol, 84.16 mg, ~125 µL)
-
Methanesulfonamide (CH₃SO₂NH₂) (95 mg, 1 mmol) - recommended for internal alkenes
-
Sodium sulfite (Na₂SO₃) (1.5 g)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-α or AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL).
-
Stir the mixture at room temperature until the solids have dissolved, resulting in a biphasic solution.
-
Add methanesulfonamide (95 mg) to the reaction mixture.
-
Cool the flask to 0 °C in an ice bath.
-
To the cooled, stirring solution, add hex-2-ene (1 mmol) dropwise.
-
Continue stirring the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g).
-
Remove the ice bath and allow the mixture to warm to room temperature while stirring for 1 hour. A color change from dark brown to a lighter yellow or orange should be observed.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude diol by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure hexane-2,3-diol.
Visualizations
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. rroij.com [rroij.com]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hex-2-ene-2,3-diol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral diols are invaluable building blocks in modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Their stereodefined hydroxyl groups serve as versatile handles for the construction of complex molecular architectures with high stereocontrol. This document provides detailed application notes and protocols for the use of a specific unsaturated chiral diol, hex-2-ene-2,3-diol, as a versatile chiral building block. While direct literature on this compound is not abundant, its synthesis and applications can be confidently predicted based on well-established methodologies for analogous chiral vicinal diols.
The primary method for accessing enantiomerically enriched vicinal diols from alkenes is the Sharpless Asymmetric Dihydroxylation.[1][2][3] This protocol allows for the predictable synthesis of either enantiomer of the diol by selecting the appropriate chiral ligand. Once synthesized, the dual functionality of an alkene and a diol in this compound opens up a wide array of synthetic transformations, making it a valuable precursor for various chiral molecules.
Synthesis of Enantiomerically Enriched this compound
The most reliable method for the asymmetric synthesis of this compound is the Sharpless Asymmetric Dihydroxylation of (E)- or (Z)-2-hexene. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a stoichiometric oxidant and a chiral ligand to achieve high enantioselectivity.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of (E)-2-Hexene
This protocol is adapted from standard procedures for the asymmetric dihydroxylation of terminal and internal alkenes.
Materials:
-
(E)-2-Hexene
-
AD-mix-β (for (2R,3R)-diol) or AD-mix-α (for (2S,3S)-diol)
-
tert-Butanol
-
Water
-
Methanesulfonamide
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (14 g) to a mixture of tert-butanol (50 mL) and water (50 mL).
-
Stir the mixture at room temperature until both phases are clear.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonamide (0.95 g, 10 mmol) to the mixture.
-
Add (E)-2-hexene (0.84 g, 10 mmol) to the reaction mixture.
-
Stir the reaction vigorously at 0 °C for 24 hours.
-
Quench the reaction by adding sodium sulfite (15 g) and warm the mixture to room temperature, stirring for 1 hour.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 2 M aqueous sodium hydroxide, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (2R,3R)-hex-2-ene-2,3-diol.
Expected Outcome:
The Sharpless asymmetric dihydroxylation is known for its high yields and enantioselectivities for a wide range of alkenes.
| Product | Typical Yield (%) | Typical Enantiomeric Excess (ee %) |
| (2R,3R)-hex-2-ene-2,3-diol (from AD-mix-β) | 85 - 95 | >95 |
| (2S,3S)-hex-2-ene-2,3-diol (from AD-mix-α) | 85 - 95 | >95 |
Applications of this compound in Asymmetric Synthesis
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The vicinal diol can be protected, activated, or transformed, while the alkene moiety can undergo a variety of addition and transformation reactions.
Synthesis of Chiral Epoxides
The chiral diol can be converted into a chiral epoxide, another important class of synthetic intermediates. This is typically a two-step process involving the formation of a cyclic sulfate and subsequent ring-opening with inversion of stereochemistry.
Experimental Workflow for Chiral Epoxide Synthesis:
Caption: Synthesis of a chiral epoxide from this compound.
Synthesis of Chiral Amino Alcohols
The diol can be selectively protected and the remaining hydroxyl group converted into an amino group, leading to the synthesis of valuable chiral amino alcohols.
Experimental Protocol: Synthesis of a Chiral Amino Alcohol
-
Monoprotection of the Diol: React the this compound with one equivalent of a protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole to selectively protect one of the hydroxyl groups.
-
Activation of the Remaining Hydroxyl Group: Convert the free hydroxyl group into a good leaving group, for example, by reacting it with tosyl chloride in pyridine to form a tosylate.
-
Nucleophilic Substitution with Azide: Displace the tosylate with sodium azide in a polar aprotic solvent like DMF. This reaction proceeds with inversion of configuration.
-
Reduction of the Azide: Reduce the azide to the corresponding amine using a reducing agent such as lithium aluminum hydride (LAH) or by catalytic hydrogenation.
-
Deprotection: Remove the silyl protecting group using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the chiral amino alcohol.
Use in Drug Development: A Hypothetical Pathway
Chiral building blocks are crucial in drug development to ensure the synthesis of a single, active enantiomer of a drug molecule.[4] this compound can serve as a starting material for the synthesis of complex fragments of biologically active molecules. For instance, the diol functionality can be used to introduce specific stereocenters, while the alkene can be a handle for chain elongation or cyclization reactions.
Logical Relationship in a Drug Discovery Context:
Caption: Potential workflow for utilizing this compound in drug synthesis.
Summary of Potential Transformations and Applications
| Functional Group | Reaction Type | Product Class | Potential Application Area |
| Diol | Protection (mono or di) | Protected Diols | Intermediate for further functionalization |
| Diol | Conversion to Cyclic Sulfate | Chiral Epoxides | Synthesis of natural products, pharmaceuticals |
| Diol | Oxidative Cleavage | Chiral Aldehydes | Carbonyl chemistry, C-C bond formation |
| Alkene | Epoxidation | Chiral Epoxy Diols | Synthesis of poly-hydroxylated compounds |
| Alkene | Hydroboration-Oxidation | Chiral Triols | Synthesis of carbohydrates and analogues |
| Alkene | Olefin Metathesis | Complex Alkenes | Elaboration of carbon skeleton |
| Diol & Alkene | Iodocyclization | Chiral Tetrahydrofurans | Synthesis of natural products |
Conclusion
This compound, readily accessible in high enantiopurity via Sharpless Asymmetric Dihydroxylation, represents a highly versatile chiral building block. Its bifunctional nature allows for a wide range of selective transformations, providing access to other valuable chiral synthons such as epoxides, amino alcohols, and more complex molecular fragments. Researchers in organic synthesis and drug development can leverage the predictable stereochemistry and diverse reactivity of this molecule to construct complex, stereodefined targets. The protocols and applications outlined here provide a foundational guide for the effective utilization of this compound in a research setting.
References
Application Note: HPLC Method Development for Chiral Separation of Hex-2-ene-2,3-diol
Abstract
This application note details a systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of (2R,3R)- and (2S,3S)-hex-2-ene-2,3-diol. Due to the absence of a chromophore in the analyte, detection is proposed via a Refractive Index Detector (RID) or derivatization for UV detection. The primary focus is on a screening protocol utilizing polysaccharide-based chiral stationary phases (CSPs) under normal phase, polar organic, and reversed-phase conditions to identify the optimal separation parameters. This document provides detailed experimental protocols and a logical workflow to guide researchers and drug development professionals in establishing a reliable analytical method for this and similar aliphatic unsaturated diols.
Introduction
Hex-2-ene-2,3-diol is a chiral vicinal diol with two stereocenters. The control and analysis of the enantiomeric purity of such molecules are critical in the pharmaceutical and fine chemical industries, as different enantiomers can exhibit varied biological activities.[1][2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the separation and quantification of enantiomers.[3][4] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for a wide range of chiral compounds, including alcohols and diols.[5]
This application note provides a comprehensive guide for the development of an HPLC method for the enantioselective analysis of this compound. A systematic screening approach is presented to efficiently evaluate the most suitable CSP and mobile phase combination.
Experimental Workflow
A logical workflow is essential for efficient HPLC method development. The proposed strategy involves initial screening of a selection of polysaccharide-based CSPs with a variety of mobile phases, followed by optimization of the most promising conditions.
Caption: Workflow for Chiral HPLC Method Development.
Materials and Methods
3.1. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a Refractive Index Detector (RID) or a UV-Vis detector (if derivatization is performed).
3.2. Chemicals and Reagents
-
Racemic this compound standard.
-
HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), methanol (MeOH), and acetonitrile (ACN).
-
Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) if required.
3.3. Chiral Stationary Phases
A screening approach using multiple polysaccharide-based CSPs is recommended.[6]
-
Chiralpak® IA: Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized
-
Chiralpak® IB: Cellulose tris(3,5-dimethylphenylcarbamate) - Immobilized
-
Chiralpak® IC: Cellulose tris(3,5-dichlorophenylcarbamate) - Immobilized
-
Chiralpak® ID: Amylose tris(3-chlorophenylcarbamate) - Immobilized
Column Dimensions: 250 x 4.6 mm, 5 µm particle size.
Detailed Experimental Protocols
4.1. Protocol 1: Initial CSP and Mobile Phase Screening
-
Analyte Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in the initial mobile phase composition.
-
Column Equilibration: Equilibrate the selected chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the analyte solution.
-
Screening Conditions: Perform isocratic runs for each column with the mobile phases listed in Table 1.
-
Evaluation: Assess the chromatograms for any separation between the enantiomers. A promising result is a resolution (Rs) > 0.5.
Table 1: Initial Screening Mobile Phase Compositions
| Mode | Mobile Phase Composition | Flow Rate (mL/min) | Column Temp. (°C) |
| Normal Phase (NP) | n-Hexane / Isopropanol (90:10, v/v) | 1.0 | 25 |
| Normal Phase (NP) | n-Hexane / Ethanol (90:10, v/v) | 1.0 | 25 |
| Polar Organic (PO) | Methanol / Acetonitrile (50:50, v/v) | 1.0 | 25 |
| Reversed Phase (RP) | Acetonitrile / Water (50:50, v/v) | 1.0 | 25 |
4.2. Protocol 2: Method Optimization
Based on the screening results, select the CSP and mobile phase mode that provided the best initial separation. The following steps outline the optimization process for a hypothetical successful screening on a Chiralpak IA column with a normal phase mobile phase.
-
Optimize Modifier Percentage: Adjust the percentage of the alcohol modifier (e.g., isopropanol) in n-hexane. Analyze the analyte with mobile phases containing 5%, 15%, and 20% IPA.
-
Optimize Flow Rate: Using the optimal mobile phase composition, evaluate the effect of flow rate on resolution. Test flow rates of 0.8 mL/min and 1.2 mL/min.
-
Optimize Temperature: Evaluate the effect of column temperature on the separation at 15°C and 35°C.
Results and Discussion
As no direct application for the chiral separation of this compound is available, we present illustrative data based on the separation of a similar small aliphatic diol, 2,3-butanediol, to demonstrate the expected outcomes of the method development process. The following tables summarize the hypothetical results from the screening and optimization phases.
Table 2: Illustrative Screening Results for a Model Compound (2,3-Butanediol)
| CSP | Mobile Phase | tR1 (min) | tR2 (min) | Resolution (Rs) |
| Chiralpak IA | NP (Hex/IPA 90:10) | 8.2 | 9.5 | 1.8 |
| Chiralpak IB | NP (Hex/IPA 90:10) | 10.1 | 10.8 | 0.9 |
| Chiralpak IC | NP (Hex/IPA 90:10) | No Separation | - | 0 |
| Chiralpak IA | PO (MeOH/ACN 50:50) | 5.1 | 5.1 | 0 |
| Chiralpak IA | RP (ACN/H₂O 50:50) | 3.4 | 3.4 | 0 |
Based on these illustrative results, the Chiralpak IA column with a normal phase mobile phase was selected for further optimization.
Table 3: Illustrative Optimization Results for a Model Compound (2,3-Butanediol) on Chiralpak IA
| Parameter | Condition | tR1 (min) | tR2 (min) | Resolution (Rs) |
| Modifier % | Hex/IPA (95:5) | 12.5 | 14.8 | 2.1 |
| Hex/IPA (90:10) | 8.2 | 9.5 | 1.8 | |
| Hex/IPA (85:15) | 6.1 | 6.9 | 1.3 | |
| Flow Rate | 0.8 mL/min | 15.6 | 18.5 | 2.3 |
| 1.0 mL/min | 12.5 | 14.8 | 2.1 | |
| 1.2 mL/min | 10.4 | 12.3 | 1.9 | |
| Temperature | 15 °C | 13.1 | 15.6 | 2.2 |
| 25 °C | 12.5 | 14.8 | 2.1 | |
| 35 °C | 11.9 | 13.9 | 1.9 |
The optimal conditions from this illustrative data set would be:
-
Column: Chiralpak IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 15 °C
-
Detection: Refractive Index
Conclusion
This application note provides a detailed and systematic protocol for developing a chiral HPLC separation method for this compound. By employing a screening strategy with a selection of modern, robust, immobilized polysaccharide-based chiral stationary phases across different mobile phase modes, a suitable separation can be efficiently identified and optimized. The provided workflow, protocols, and illustrative data serve as a comprehensive guide for researchers in the pharmaceutical and chemical industries to establish reliable analytical methods for the chiral analysis of aliphatic unsaturated diols.
Signaling Pathways and Logical Relationships
The logical relationship between the key experimental parameters and the desired chromatographic outcome (resolution) can be visualized as follows:
Caption: Key Parameters Influencing Chiral Resolution.
References
Application Notes and Protocols: Investigating the Potential Role of Hex-2-ene-2,3-diol in Polymer Chemistry
Disclaimer: Hex-2-ene-2,3-diol is not a commonly utilized monomer in published polymer chemistry literature. As such, the following application notes and protocols are presented as a theoretical and practical guide for researchers interested in exploring its potential applications. The experimental procedures are based on established polymerization techniques for analogous bifunctional monomers, and the data presented is illustrative.
Introduction: Potential Applications
This compound possesses two key functional groups for polymerization: a pair of vicinal diols and a carbon-carbon double bond. This bifunctionality suggests several potential roles in polymer synthesis:
-
Step-Growth Monomer: The diol functionality allows it to act as a monomer in step-growth polymerizations, such as the synthesis of polyesters (via reaction with dicarboxylic acids) and polyurethanes (via reaction with diisocyanates). The pendant double bond would remain on the polymer backbone, available for subsequent modification.
-
Chain-Growth Monomer: The alkene group can undergo chain-growth polymerization, such as free-radical polymerization. The resulting polymer would feature pendant hydroxyl groups, which could enhance hydrophilicity or serve as sites for crosslinking.
-
Crosslinking Agent: Due to its dual functionality, it could be used to create crosslinked polymer networks. For instance, it could be incorporated into a polyester backbone and then crosslinked through the double bonds in a secondary polymerization step.
Hypothetical Experimental Data
The following tables present hypothetical data that a researcher might aim to collect when investigating this compound.
Table 1: Hypothetical Properties of a Polyester Synthesized with this compound vs. a Saturated Diol
| Property | Polyester from Adipic Acid + 1,4-Butanediol | Hypothetical Polyester from Adipic Acid + this compound |
| Monomer Ratio (Acid:Diol) | 1:1 | 1:1 |
| Glass Transition Temp. (Tg) | -60 °C | -45 °C (estimated increase due to rigidity of C=C bond) |
| Melting Temp. (Tm) | 59-64 °C | 40-48 °C (estimated decrease due to structural irregularity) |
| Number Avg. Molecular Weight (Mn) | 15,000 g/mol | 12,000 g/mol (potential for side reactions limiting chain growth) |
| Iodine Number (g I₂/100g) | 0 | ~108 (theoretical value indicating unsaturation) |
| Solubility | Soluble in THF, Chloroform | Soluble in THF, Chloroform, Acetone |
Table 2: Hypothetical Parameters for Free-Radical Polymerization of this compound
| Parameter | Value |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Solvent | Dimethylformamide (DMF) |
| Monomer Concentration | 2.0 M |
| Reaction Temperature | 70 °C |
| Conversion after 24h | 65% |
| Number Avg. Molecular Weight (Mn) | 8,500 g/mol |
| Polydispersity Index (PDI) | 2.1 |
| Resulting Polymer Structure | Poly(1,2-dihydroxy-1-propyl-ethylene) |
Experimental Protocols
Protocol 1: Synthesis of an Unsaturated Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester using this compound and adipic acid, introducing unsaturation into the polymer backbone.
Materials:
-
This compound
-
Adipic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (for water removal via azeotropic distillation)
-
Methanol (for polymer precipitation)
-
Three-neck round-bottom flask
-
Dean-Stark trap and condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet
Procedure:
-
Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet.
-
Charge the flask with equimolar amounts of this compound and adipic acid (e.g., 0.1 mol each).
-
Add the catalyst, p-toluenesulfonic acid (approx. 0.1% by weight of the total monomers).
-
Add 50 mL of toluene to the flask.
-
Begin stirring and purge the system with nitrogen for 15 minutes.
-
Heat the reaction mixture to 140-150 °C. Water produced during esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected (e.g., 0.2 mol).
-
After completion, allow the mixture to cool to approximately 80 °C and slowly pour the viscous solution into a beaker containing 500 mL of cold, stirred methanol to precipitate the polymer.
-
Filter the resulting polymer, wash it with fresh methanol, and dry it in a vacuum oven at 40 °C overnight.
-
Characterize the polymer using techniques such as NMR (to confirm structure), GPC (for molecular weight), and DSC (for thermal properties).
Protocol 2: Synthesis of a Hydrophilic Polymer via Free-Radical Polymerization
This protocol details the polymerization of the alkene moiety of this compound to produce a polymer with pendant diol groups.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous Dimethylformamide (DMF) (solvent)
-
Diethyl ether (for precipitation)
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen/vacuum line
-
Thermostatically controlled oil bath
Procedure:
-
Place this compound (e.g., 5 g) and AIBN (e.g., 0.5 mol% with respect to the monomer) into a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous DMF (e.g., 20 mL) to dissolve the monomer and initiator.
-
Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
After the final thaw, backfill the flask with nitrogen.
-
Immerse the flask in a preheated oil bath at 70 °C and begin stirring.
-
Allow the polymerization to proceed for 24 hours. The viscosity of the solution should increase noticeably.
-
To terminate the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume (e.g., 400 mL) of cold, stirred diethyl ether.
-
Collect the precipitated polymer by filtration, wash with additional diethyl ether, and dry under vacuum at 40 °C until a constant weight is achieved.
-
Characterize the resulting polymer.
Diagrams and Workflows
The following diagrams illustrate the chemical pathways and a logical workflow for investigating this compound.
Application Notes and Protocols for the Catalyic Oxidation of Hexenes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The catalytic oxidation of hexenes is a crucial transformation in organic synthesis, yielding valuable products such as epoxides, aldehydes, ketones, and diols. These products serve as key intermediates in the manufacturing of fine chemicals, pharmaceuticals, and polymers. This document provides detailed experimental setups and protocols for performing the catalytic oxidation of hexenes, with a focus on achieving high selectivity and conversion rates. The methodologies described are based on established research and are intended to be adaptable for various laboratory settings.
Experimental Protocols
General Setup for Liquid-Phase Catalytic Oxidation
A common experimental setup for the liquid-phase catalytic oxidation of hexenes involves a glass reactor equipped with a magnetic stirrer, a reflux condenser, a temperature controller, and an oxidant delivery system.
Materials and Equipment:
-
Reactor: A round-bottomed flask (typically 50-250 mL) is suitable for most lab-scale reactions.[1] For reactions under pressure, a stainless-steel autoclave is required.
-
Stirring: A magnetic stirrer and stir bar ensure efficient mixing of the reactants and catalyst.
-
Heating: A heating mantle or oil bath connected to a temperature controller maintains the desired reaction temperature.
-
Condenser: A reflux condenser is essential to prevent the loss of volatile reactants and products.
-
Oxidant Source: The oxidant, such as molecular oxygen or air, can be bubbled into the reaction mixture through a gas inlet tube. For liquid oxidants like hydrogen peroxide or tert-butyl hydroperoxide (TBHP), a syringe pump can be used for controlled addition.
-
Catalyst: The chosen catalyst is suspended in the reaction mixture.
-
Solvent: While some reactions can be performed solvent-free, common solvents include acetonitrile, methanol, and dichloromethane.[1][2][3]
Protocol:
-
Catalyst Preparation: Prepare the catalyst as per the specific literature procedure. For example, a 1% Ru/TiO2 catalyst can be synthesized via the sol-immobilization method.[1][4]
-
Reactor Assembly: Assemble the reactor system in a fume hood. Ensure all glass joints are properly sealed.
-
Reactant Charging: Charge the reactor with the hexene isomer, solvent (if applicable), and the catalyst.
-
Inert Atmosphere (Optional): For reactions sensitive to air, purge the system with an inert gas like nitrogen or argon.
-
Reaction Initiation:
-
Begin stirring the mixture.
-
Heat the reactor to the desired temperature.
-
Introduce the oxidant. For gaseous oxidants, control the flow rate using a mass flow controller. For liquid oxidants, add them dropwise or via a syringe pump.
-
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reaction Quenching: After the desired reaction time or conversion is reached, cool the reactor to room temperature.
-
Product Isolation and Analysis:
-
Separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Isolate the products by extraction and/or distillation.
-
Characterize and quantify the products using analytical techniques such as GC, GC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
-
Protocol for Solvent-Free Oxidation of 1-Hexene with Ru/TiO2 Catalyst
This protocol is adapted from a study on the solvent-free oxidation of 1-hexene using a supported ruthenium catalyst.[1]
Materials:
-
1-hexene
-
1% Ru/TiO2 catalyst
-
tert-butyl hydroperoxide (TBHP) as a radical initiator[1]
-
Round-bottomed flask (50 mL) with a reflux condenser[1]
-
Magnetic stirrer and hotplate
Procedure:
-
In a 50 mL round-bottomed flask equipped with a reflux condenser, suspend 0.1 g of the 1% Ru/TiO2 catalyst in 10 mL of 1-hexene.[1]
-
Add a small amount of TBHP (e.g., 0.07 mmol) to the suspension to initiate the radical reaction.[4]
-
Heat the mixture to 40-45°C while stirring vigorously (e.g., 1000 rpm).[1][4]
-
Maintain the reaction for 24 hours.[1]
-
After the reaction, cool the mixture to room temperature.
-
Analyze the products using gas chromatography to determine the conversion of 1-hexene and the selectivity towards the desired products, such as 1,2-epoxyhexane.
Data Presentation
The following tables summarize quantitative data from various studies on the catalytic oxidation of hexenes.
Table 1: Catalytic Performance of Different Catalysts in the Oxidation of 1-Hexene.
| Catalyst | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Epoxide Selectivity (%) | Reference |
| 1% Ru/TiO2 | Air/TBHP | 40 | 24 | 2.7 | 19.3 | [1][4] |
| Fe-TS-1 | H2O2 | 70 | 5 | 33.4 | 92.0 (for 1,2-epoxyhexane) | [3] |
| --INVALID-LINK--2 | O2 | 120 | 20 | - | Major products: 1,2-epoxyhexane, 1-hexen-3-one | [6] |
Table 2: Effect of Reaction Parameters on the Oxidation of Cyclohexene.
| Catalyst | Parameter Varied | Value | Conversion (%) | 2-cyclohexen-1-one Selectivity (%) | Reference |
| TiZrCo | Temperature (°C) | 80 | 92.2 | 57.6 | [7] |
| Co1.5PW12O40 | Catalyst Weight (mg) | 200 | 53 | - | [8] |
| Co1.5PW12O40 | Catalyst Weight (mg) | 900 | 98 | - | [8] |
| Fe-Co-g-C3N4 | Solvent | Water | 36 | 95 | [6] |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the catalytic oxidation of hexenes.
Caption: General workflow for catalytic oxidation of hexenes.
Reaction Pathway
This diagram illustrates a simplified reaction pathway for the catalytic oxidation of 1-hexene.
Caption: Simplified reaction pathway for 1-hexene oxidation.
References
- 1. Oxidation of 1-hexene using supported ruthenium catalysts under solvent-free conditions [scielo.org.za]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Influence of Reaction Conditions on the Catalytic Oxidation of Cyclohexene with Molecular Oxygen Using a Series of Keggin-Type Polyoxometalate : Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic Hex-2-ene-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enzymatic kinetic resolution of racemic hex-2-ene-2,3-diol, a valuable chiral building block in organic synthesis and drug development. The method utilizes commercially available lipases to achieve high enantioselectivity through the transesterification of one enantiomer of the racemic diol. This application note includes a comprehensive experimental workflow, protocols for enzyme screening and the resolution reaction, and methods for analyzing the enantiomeric excess of the products.
Introduction
Chirally pure vicinal diols are crucial intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. The enzymatic kinetic resolution of racemic diols offers a highly efficient and environmentally benign method for obtaining these enantiomerically enriched compounds.[1] Lipases, a class of hydrolases, are particularly well-suited for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[1][2][3] This protocol focuses on the kinetic resolution of racemic this compound via lipase-catalyzed acylation, yielding one enantiomer as the unreacted diol and the other as the corresponding ester, which can be subsequently separated. Commonly employed lipases for such resolutions include Candida antarctica Lipase B (CAL-B) and lipases from Pseudomonas cepacia (e.g., Amano Lipase PS).[2][4] Vinyl acetate is a frequently used acyl donor due to the irreversible nature of the transesterification reaction.[1]
Experimental Workflow
Figure 1: General experimental workflow for the enzymatic kinetic resolution of racemic this compound.
Materials and Methods
Materials
-
Racemic this compound
-
Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)
-
Amano Lipase PS from Burkholderia cepacia (immobilized)
-
Other commercially available lipases for screening
-
Vinyl acetate (acyl donor)
-
tert-Butyl methyl ether (TBME, anhydrous)
-
Hexane (anhydrous)
-
Other organic solvents for screening (e.g., toluene, acetonitrile)
-
Ethyl acetate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (magnetic stirrer, thermostat, etc.)
-
Analytical equipment: Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a chiral column.
Protocol 1: Screening of Lipases
-
To separate vials, add racemic this compound (e.g., 0.1 mmol, 11.6 mg), an organic solvent (2 mL), and an excess of vinyl acetate (e.g., 0.5 mmol, 46 µL).
-
Add a catalytic amount of each lipase to be screened (e.g., 20 mg) to the respective vials.
-
Seal the vials and place them in a shaker or on a stirrer at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by chiral GC or HPLC.
-
Calculate the conversion and the enantiomeric excess (e.e.) of the remaining diol and the formed ester for each enzyme.
Protocol 2: Preparative Scale Kinetic Resolution
-
Based on the screening results, select the most effective lipase.
-
In a round-bottom flask, dissolve racemic this compound (e.g., 1 g, 8.6 mmol) in the optimal organic solvent (e.g., 100 mL of TBME).
-
Add vinyl acetate (e.g., 3 equivalents, 25.8 mmol, 2.38 mL).
-
Add the selected lipase (e.g., 200 mg of Amano Lipase PS).
-
Stir the mixture at the optimized temperature (e.g., 30°C).
-
Monitor the reaction until approximately 50% conversion is reached to maximize the enantiomeric excess of both the remaining substrate and the product.
-
Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Separate the unreacted diol and the formed ester by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Analyze the enantiomeric purity of both fractions by chiral GC or HPLC.
Enzymatic Kinetic Resolution Process
Figure 2: Lipase-catalyzed kinetic resolution of racemic this compound.
Data Presentation
The following tables present representative data for the screening of various lipases and the optimization of reaction conditions for the kinetic resolution of a generic racemic vicinal diol, which can be extrapolated for this compound.
Table 1: Screening of Commercially Available Lipases
| Entry | Lipase | Solvent | Time (h) | Conversion (%) | e.e. Diol (%) | e.e. Ester (%) |
| 1 | Amano Lipase PS | TBME | 24 | 48 | >99 (S) | 96 (R) |
| 2 | CAL-B | TBME | 24 | 45 | 95 (S) | 98 (R) |
| 3 | Porcine Pancreatic Lipase | Toluene | 48 | 35 | 65 (S) | 70 (R) |
| 4 | Candida rugosa Lipase | Hexane | 48 | 20 | 40 (S) | 45 (R) |
| Reaction conditions: 0.1 mmol diol, 2 mL solvent, 3 eq. vinyl acetate, 20 mg lipase, 30°C. |
Table 2: Optimization of Reaction Conditions with Amano Lipase PS
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | e.e. Diol (%) | e.e. Ester (%) |
| 1 | TBME | 30 | 20 | 50 | >99 (S) | 98 (R) |
| 2 | Hexane | 30 | 24 | 47 | 98 (S) | 95 (R) |
| 3 | Toluene | 30 | 24 | 42 | 90 (S) | 88 (R) |
| 4 | Acetonitrile | 30 | 48 | 15 | 30 (S) | 32 (R) |
| 5 | TBME | 40 | 16 | 51 | 98 (S) | 96 (R) |
| 6 | TBME | 20 | 30 | 49 | >99 (S) | 99 (R) |
| Reaction conditions: 0.1 mmol diol, 2 mL solvent, 3 eq. vinyl acetate, 20 mg Amano Lipase PS. |
Discussion
The presented protocols outline a systematic approach to the enzymatic kinetic resolution of racemic this compound. The initial screening of lipases is a critical step to identify the most suitable biocatalyst, as enzyme performance can be highly substrate-dependent.[1] Amano Lipase PS and CAL-B are often excellent starting points for the resolution of vicinal diols, frequently exhibiting high enantioselectivity.[1][4]
The choice of solvent significantly impacts both the reaction rate and the enantioselectivity of the lipase. Non-polar, aprotic solvents such as TBME and hexane are generally preferred as they maintain the essential water layer on the enzyme surface without stripping it, which is crucial for catalytic activity.[5]
The reaction should be monitored to be stopped at approximately 50% conversion. At this point, the theoretical maximum enantiomeric excess for both the unreacted substrate and the product is achieved.[6] Over-running the reaction will lead to a decrease in the enantiomeric excess of the product as the less reactive enantiomer begins to be acylated at a significant rate.
The separated, enantiomerically pure diol and ester are versatile chiral building blocks. The ester can be easily hydrolyzed back to the diol, providing access to both enantiomers of the target molecule. These chiral diols can be used in the synthesis of various complex molecules, including pharmaceuticals.
Conclusion
Enzymatic kinetic resolution is a powerful and practical method for the preparation of enantiomerically pure this compound. The protocols provided herein offer a comprehensive guide for researchers and professionals in drug development to efficiently perform this resolution. The use of commercially available lipases, coupled with a systematic optimization of reaction conditions, allows for the production of high-purity chiral synthons essential for asymmetric synthesis.
References
- 1. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. Kinetic resolution - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Osmium Tetroxide Catalyzed Dihydroxylation
Welcome to the technical support center for osmium tetroxide-catalyzed dihydroxylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their dihydroxylation experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guide
This guide addresses common problems encountered during osmium tetroxide-catalyzed dihydroxylation reactions.
Issue 1: Low or No Product Yield
Q: My dihydroxylation reaction is resulting in a low yield or no desired diol product. What are the potential causes and how can I improve the yield?
A: Low or no yield in a dihydroxylation reaction can stem from several factors, from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting:
-
Reagent Quality:
-
Osmium Tetroxide (OsO₄): Ensure the OsO₄ solution has not been compromised. It is volatile and can degrade over time. It is often purchased as a solution to avoid handling the toxic solid.[1] If you suspect degradation, use a fresh batch.
-
Co-oxidant: The co-oxidant is crucial for regenerating the Os(VIII) catalyst.[2][3] Common co-oxidants include N-methylmorpholine N-oxide (NMO) and potassium ferricyanide (K₃[Fe(CN)₆]).[4][5] Verify the purity and activity of your co-oxidant. For instance, NMO can be hygroscopic and should be stored in a desiccator.
-
Substrate: Confirm the purity of your starting alkene. Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Stoichiometry: Carefully check the molar ratios of your reagents. While OsO₄ is used in catalytic amounts, the co-oxidant must be present in stoichiometric amounts.[2][3]
-
Solvent: The choice of solvent is critical. A common solvent system is a mixture of t-butanol and water, which helps to dissolve both the organic substrate and the inorganic co-oxidant.[6]
-
pH: The reaction is sensitive to pH and generally proceeds more rapidly under slightly basic conditions.[4] Buffering the solution can be beneficial.
-
Temperature: Dihydroxylation reactions are typically run at room temperature or cooler. Elevated temperatures can lead to side reactions and decomposition of the product.
-
-
Workup Procedure:
-
Quenching: The reaction should be properly quenched to destroy any remaining oxidant. A saturated solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) is commonly used.[7]
-
Extraction: Ensure efficient extraction of the diol product from the aqueous layer. Multiple extractions with an appropriate organic solvent may be necessary.
-
Issue 2: Poor Stereoselectivity in Asymmetric Dihydroxylation
Q: I am performing a Sharpless Asymmetric Dihydroxylation, but the enantiomeric excess (ee) of my product is low. How can I improve the stereoselectivity?
A: Poor stereoselectivity in a Sharpless AD reaction is a common issue and can often be rectified by carefully optimizing the reaction parameters.
-
Ligand Selection and Quality:
-
The choice of chiral ligand is paramount for achieving high enantioselectivity. The most common ligands are derivatives of dihydroquinine (DHQ) and dihydroquinidine (DHQD), such as (DHQ)₂-PHAL and (DHQD)₂-PHAL, which are commercially available in the AD-mix-α and AD-mix-β formulations respectively.[4][8]
-
Ensure the ligand has not degraded. Store ligands under inert gas and in a cool, dark place.
-
-
Reaction Conditions:
-
Slow Addition: Adding the alkene slowly to the reaction mixture can sometimes improve enantioselectivity by maintaining a low concentration of the substrate.
-
Temperature: Lowering the reaction temperature can often enhance enantioselectivity. Reactions are frequently run at 0 °C or even lower.
-
Olefin Concentration: High concentrations of the olefin can lead to a non-enantioselective "second cycle" where the dihydroxylation occurs without the chiral ligand, thus lowering the overall ee.[4]
-
-
Additives:
-
The addition of methanesulfonamide (CH₃SO₂NH₂) has been shown to accelerate the hydrolysis of the osmate ester intermediate, which can improve the enantioselectivity for certain substrates.[5]
-
Issue 3: Formation of Side Products
Q: My reaction is producing unexpected side products in addition to the desired diol. What are these side products and how can I minimize their formation?
A: The formation of side products is often due to over-oxidation or other competing reactions.
-
Over-oxidation: The diol product can be further oxidized to a dicarbonyl compound, especially with stronger oxidizing systems or prolonged reaction times.[3][9] Using a milder co-oxidant and carefully monitoring the reaction progress can help prevent this. Potassium permanganate, for example, is more prone to over-oxidation than OsO₄ with NMO.[9][10]
-
Alternative Reaction Pathways: Depending on the substrate, other functional groups may be sensitive to the oxidative conditions. Protect sensitive functional groups if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the role of the co-oxidant in osmium tetroxide-catalyzed dihydroxylation?
A1: Osmium tetroxide is used in catalytic amounts due to its high cost and toxicity.[3][11] During the reaction, the Os(VIII) in OsO₄ is reduced to an Os(VI) species after forming the diol. The co-oxidant, such as NMO or K₃[Fe(CN)₆], re-oxidizes the Os(VI) back to Os(VIII), allowing the catalytic cycle to continue.[2][5]
Q2: How do I choose between AD-mix-α and AD-mix-β for a Sharpless Asymmetric Dihydroxylation?
A2: AD-mix-α and AD-mix-β contain pseudoenantiomeric chiral ligands, (DHQ)₂-PHAL and (DHQD)₂-PHAL, respectively.[8][12] The choice between them determines which enantiomer of the diol is produced. A mnemonic exists to predict the stereochemical outcome based on the substitution pattern of the alkene. Generally, for a given alkene, one mix will give the (R,R)-diol and the other will give the (S,S)-diol with high enantioselectivity.[8]
Q3: What are the key safety precautions I should take when working with osmium tetroxide?
A3: Osmium tetroxide is highly toxic, volatile, and can cause severe eye damage, including blindness, as well as respiratory issues.[13] All work with osmium tetroxide must be conducted in a certified chemical fume hood.[1][7][13] Personal protective equipment (PPE) is mandatory and includes chemical splash goggles, a lab coat, and double-gloving with nitrile gloves.[13][14] It is recommended to work with pre-made solutions to avoid handling the solid.[1] In case of a spill, it can be neutralized with corn oil or an aqueous solution of sodium sulfite.[14][15]
Q4: Can I use potassium permanganate instead of osmium tetroxide for dihydroxylation?
A4: Yes, cold, alkaline potassium permanganate (KMnO₄) can also be used for syn-dihydroxylation.[11][16] However, it is a stronger oxidizing agent and is more prone to over-oxidizing the diol product to cleave the carbon-carbon bond.[9][16] This often leads to lower yields of the desired diol compared to osmium tetroxide methods.[17]
Quantitative Data Summary
Table 1: Comparison of Common Co-oxidants for OsO₄-Catalyzed Dihydroxylation
| Co-oxidant | Molar Equivalents | Typical Solvent System | Key Advantages | Key Disadvantages |
| N-Methylmorpholine N-oxide (NMO) | 1.1 - 1.5 | t-BuOH/H₂O, Acetone/H₂O | Good yields, commercially available.[2] | Can be hygroscopic. |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | 3.0 | t-BuOH/H₂O | Used in Sharpless AD mixes, high ee.[4] | Requires basic conditions. |
| Hydrogen Peroxide (H₂O₂) | Stoichiometric | t-BuOH | "Green" oxidant. | Can lead to over-oxidation.[3] |
Table 2: General Guidelines for Sharpless Asymmetric Dihydroxylation Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to room temperature | Lower temperatures often improve enantioselectivity. |
| OsO₄ Catalyst Loading | 0.2 - 2 mol% | Sufficient for catalysis without excessive cost/toxicity. |
| Chiral Ligand Loading | 1 - 5 mol% | Higher loading can sometimes improve reactivity and selectivity. |
| Substrate Concentration | < 0.5 M | Helps to avoid the non-selective "second cycle".[4] |
Experimental Protocols
Protocol 1: General Procedure for Upjohn Dihydroxylation
-
To a solution of the alkene (1.0 mmol) in a mixture of t-butanol (10 mL) and water (1 mL) is added N-methylmorpholine N-oxide (NMO) (1.2 mmol).
-
A solution of osmium tetroxide (e.g., 2.5 wt% in t-butanol, 0.02 mmol) is added dropwise to the stirred solution at room temperature.
-
The reaction is stirred until the starting material is consumed (monitored by TLC or GC).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
The mixture is stirred for 30 minutes, then extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the vicinal diol.[7]
Protocol 2: General Procedure for Sharpless Asymmetric Dihydroxylation
-
To a stirred mixture of t-butanol (5 mL) and water (5 mL) at room temperature are added AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1.1 mmol).
-
The mixture is stirred until both phases are clear, then cooled to 0 °C.
-
The alkene (1.0 mmol) is added at once.
-
The reaction mixture is stirred vigorously at 0 °C until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of solid sodium sulfite (1.5 g).
-
The mixture is warmed to room temperature and stirred for 1 hour.
-
Ethyl acetate (10 mL) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 5 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the chiral diol.
Visualizations
Caption: Catalytic cycle of osmium tetroxide dihydroxylation.
Caption: Troubleshooting workflow for dihydroxylation issues.
Caption: Decision logic for selecting AD-mix in Sharpless reactions.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Upjohn Dihydroxylation [organic-chemistry.org]
- 3. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. shb.skku.edu [shb.skku.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Osmium Tetroxide Procedures · Connecticut College [conncoll.edu]
- 14. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 15. chemistry.ucla.edu [chemistry.ucla.edu]
- 16. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Sharpless Asymmetric Dihydroxylation of Hex-2-ene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enantioselectivity of the Sharpless asymmetric dihydroxylation of hex-2-ene.
Frequently Asked Questions (FAQs)
Q1: What is the Sharpless asymmetric dihydroxylation?
The Sharpless asymmetric dihydroxylation is a chemical reaction that converts an alkene to a vicinal diol, which is a molecule with two hydroxyl groups on adjacent carbon atoms.[1][2] This reaction is notable for its high degree of enantioselectivity, meaning it preferentially produces one of two possible mirror-image isomers (enantiomers) of the diol.[1][2] This is achieved by using a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand.[1][2] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand ((DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β), a re-oxidant (potassium ferricyanide), and a base (potassium carbonate).[1][2]
Q2: Which AD-mix should I use for (E)- and (Z)-hex-2-ene to obtain a specific enantiomer?
The choice of AD-mix determines which face of the alkene the hydroxyl groups are added to. A mnemonic device is often used to predict the stereochemical outcome. For most alkenes, including (E)-hex-2-ene:
-
AD-mix-β typically delivers the hydroxyl groups to the "top face" of the alkene when it is drawn in a specific orientation.
-
AD-mix-α typically delivers the hydroxyl groups to the "bottom face."
It is crucial to consult literature examples for similar aliphatic internal alkenes to confidently predict the absolute configuration of the resulting diol.
Q3: What is the role of each component in the AD-mix?
-
Osmium Tetroxide (OsO₄): The primary catalyst that reacts with the alkene to form an osmate ester intermediate.[1]
-
Chiral Ligand ((DHQ)₂PHAL or (DHQD)₂PHAL): Creates a chiral environment around the osmium catalyst, directing the dihydroxylation to one face of the alkene, thus inducing enantioselectivity.[1]
-
Potassium Ferricyanide (K₃[Fe(CN)₆]): The stoichiometric re-oxidant that regenerates the osmium tetroxide from its reduced form, allowing it to be used in catalytic amounts.[1]
-
Potassium Carbonate (K₂CO₃): Maintains a basic pH, which is generally favorable for the reaction rate and enantioselectivity.[3]
Q4: Can I use other solvents besides the standard t-butanol/water mixture?
The t-butanol/water (1:1) solvent system is the most common and generally recommended system for achieving high enantioselectivity.[4] While other solvents have been explored, deviations from this standard can significantly impact the reaction's performance, potentially leading to lower enantiomeric excess (ee).
Troubleshooting Guide
Issue 1: Low Enantioselectivity (% ee)
Low enantioselectivity is a common issue in Sharpless dihydroxylation. Several factors can contribute to this problem.
| Potential Cause | Suggested Solution |
| Second Catalytic Cycle Dominance | A competing, non-enantioselective catalytic cycle can occur if the osmate ester intermediate is re-oxidized before the chiral ligand can re-associate.[1] To suppress this, increase the molar concentration of the chiral ligand. If using AD-mix, consider adding extra ligand. |
| Incorrect Reaction Temperature | For many alkenes, lower temperatures (e.g., 0 °C) lead to higher enantioselectivity. If the reaction is run at room temperature and the ee is low, try performing the reaction at 0 °C or even lower. |
| High Alkene Concentration | High concentrations of the alkene can favor the non-enantioselective second catalytic cycle.[3] Ensure the alkene is not too concentrated in the reaction mixture. A typical concentration is around 0.1 M.[4] |
| Inappropriate pH | The pH of the reaction medium can influence enantioselectivity. For internal olefins, a slightly basic pH is generally optimal. The potassium carbonate in the AD-mix helps maintain this, but for sensitive substrates, pH monitoring and adjustment might be necessary.[1] |
Illustrative Data for a Typical Internal Aliphatic Alkene (Not Specifically Hex-2-ene)
| Parameter Varied | Condition A | % ee (Illustrative) | Condition B | % ee (Illustrative) |
| Temperature | Room Temperature | 85% | 0 °C | 95% |
| Ligand Concentration | 1 mol % | 90% | 2 mol % | 97% |
Note: This data is illustrative and represents general trends. Optimal conditions for hex-2-ene should be determined experimentally.
Issue 2: Slow or Incomplete Reaction
| Potential Cause | Suggested Solution |
| Poor Solubility of Reactants | Ensure the AD-mix is fully dissolved before adding the alkene. Vigorous stirring is often required to create the two clear phases.[5] |
| Low Reaction Temperature | While lower temperatures can improve enantioselectivity, they also decrease the reaction rate. If the reaction is too slow at 0 °C, consider allowing it to proceed for a longer time or raising the temperature slightly and accepting a potential small decrease in ee. |
| Deactivated Catalyst | Ensure all reagents are of high quality and have been stored properly. Osmium tetroxide is sensitive to light and should be handled with care. |
| Presence of a Hydrolysis Aid | For some internal and trisubstituted alkenes, the addition of methanesulfonamide (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester and improve the catalytic turnover rate.[1][6] |
Issue 3: Formation of Byproducts
| Potential Cause | Suggested Solution |
| Over-oxidation | If the reaction is left for too long after completion, over-oxidation of the diol can occur. Monitor the reaction by TLC and quench it promptly upon consumption of the starting material. |
| Reaction with Impurities | Ensure the hex-2-ene starting material is pure. Aldehydes or other easily oxidizable functional groups can compete in the reaction. |
Experimental Protocols
Standard Protocol for Sharpless Asymmetric Dihydroxylation of (E)-Hex-2-ene using AD-mix-β
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask equipped with a magnetic stir bar, combine 1.4 g of AD-mix-β with a mixture of 5 mL of t-butanol and 5 mL of water.[7]
-
Stir the mixture vigorously at room temperature until two clear phases are formed (the lower aqueous phase should be a clear, light yellow).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of the Alkene:
-
Add 1 mmol of (E)-hex-2-ene to the cooled reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at 0 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Quenching the Reaction:
-
Once the starting material is consumed, add 1.5 g of sodium sulfite and continue stirring for 1 hour at room temperature.[7]
-
-
Work-up and Purification:
-
Extract the aqueous phase with three portions of ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica gel.
-
Visualizations
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
Caption: The primary catalytic cycle of the Sharpless asymmetric dihydroxylation.
Experimental Workflow for Sharpless Dihydroxylation
Caption: A general experimental workflow for the Sharpless asymmetric dihydroxylation.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. york.ac.uk [york.ac.uk]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. Sharpless asymmetric dihydroxylation - Wikiwand [wikiwand.com]
- 7. rroij.com [rroij.com]
Technical Support Center: Permanganate Oxidation of Alkenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the permanganate oxidation of alkenes. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My dihydroxylation reaction is showing significant amounts of cleavage products (ketones/carboxylic acids). What is causing this over-oxidation?
A1: Over-oxidation is a common side reaction in permanganate dihydroxylations, leading to the cleavage of the initially formed diol.[1][2][3] Several factors can contribute to this:
-
Temperature: The dihydroxylation reaction is typically exothermic. If the temperature is not carefully controlled and is allowed to rise, it can promote the cleavage of the carbon-carbon bond of the diol. It is crucial to maintain a low temperature, often around 0°C or below.[1]
-
pH: The reaction should be conducted under neutral or slightly alkaline (basic) conditions. Acidic conditions strongly favor oxidative cleavage.[1][4] The accumulation of hydroxide ions as a byproduct can increase the pH; however, excessively high pH can also promote side reactions.[4]
-
Concentration of KMnO₄: Using a concentrated solution of potassium permanganate increases the oxidizing power of the reagent and can lead to over-oxidation.[5] It is recommended to use a dilute solution of KMnO₄ and add it slowly to the reaction mixture.
-
Stirring: Inefficient stirring can lead to localized high concentrations of KMnO₄, causing over-oxidation.[6][7] Vigorous or turbulent stirring is recommended to ensure rapid and even dispersion of the permanganate.[6][7]
Troubleshooting Steps:
-
Lower the reaction temperature: Conduct the reaction in an ice bath or a cooling bath to maintain a consistent low temperature.
-
Control the pH: Buffer the reaction mixture or perform the reaction in the presence of a mild base like sodium bicarbonate. For some substrates, low concentrations of sodium hydroxide have been shown to improve diol yields.[4]
-
Slow addition of dilute KMnO₄: Prepare a dilute solution of potassium permanganate and add it dropwise to the vigorously stirred alkene solution.
-
Ensure efficient stirring: Use a mechanical stirrer to create turbulent mixing, especially for heterogeneous reactions.[6][7]
Q2: The yield of my desired diol is very low, even with careful temperature and pH control. What else could be going wrong?
A2: Low yields of the diol can be attributed to several factors beyond over-oxidation:
-
Reaction time: While prolonged reaction times can lead to over-oxidation, insufficient reaction time will result in incomplete conversion of the alkene. The reaction progress should be monitored (e.g., by observing the disappearance of the purple permanganate color).
-
Stoichiometry: An excess of potassium permanganate can lead to the formation of side products. It is important to use the correct stoichiometry of reagents.
-
Solvent choice: The choice of solvent can influence the reaction. A co-solvent like methanol or THF may be needed to solubilize the alkene in the aqueous permanganate solution.[6][8] However, the solvent itself can sometimes be oxidized or can influence the reactivity of the permanganate.
-
Substrate reactivity: The structure of the alkene can affect its reactivity and the stability of the intermediate manganate ester. Sterically hindered alkenes may react more slowly.
Troubleshooting Steps:
-
Optimize reaction time: Monitor the reaction closely to determine the optimal time for quenching.
-
Adjust stoichiometry: Experiment with slight variations in the molar ratio of alkene to KMnO₄.
-
Evaluate your solvent system: If solubility is an issue, consider using a co-solvent. For some applications, a phase-transfer catalyst may be beneficial.
-
Consider alternative reagents: For sensitive substrates that consistently give low yields, a milder oxidizing agent like osmium tetroxide (often used in catalytic amounts with a co-oxidant) may be a better choice, although it is more toxic and expensive.[1][3][9]
Q3: I am trying to perform an oxidative cleavage of my alkene, but I am getting a mixture of products, including the diol. How can I favor the cleavage reaction?
A3: To promote oxidative cleavage over dihydroxylation, you need to employ more forcing reaction conditions:
-
Higher Temperature: Heating the reaction mixture provides the energy needed to cleave the C-C bond of the intermediate diol.[5][10]
-
Acidic or Strongly Basic Conditions: Both acidic and strongly basic conditions facilitate oxidative cleavage.[11][12][13] Under acidic conditions, the products are typically ketones and carboxylic acids.[13] Under hot basic conditions, you will obtain ketones and salts of carboxylic acids.[14]
-
Concentrated KMnO₄: Using a more concentrated solution of potassium permanganate will drive the reaction towards cleavage.[5]
Troubleshooting Steps:
-
Increase the reaction temperature: Refluxing the reaction mixture is a common practice for oxidative cleavage.
-
Adjust the pH: Add a dilute acid (e.g., sulfuric acid) or a stronger base to the reaction mixture.
-
Use a more concentrated KMnO₄ solution: This will increase the oxidative power of the reaction medium.
Q4: My oxidative cleavage of a terminal alkene is producing a carboxylic acid with one less carbon than expected, along with carbon dioxide. Is this normal?
A4: Yes, this is the expected outcome for the oxidative cleavage of a terminal monosubstituted alkene. The terminal =CH₂ group is first oxidized to formaldehyde, which is then further oxidized to formic acid, and subsequently to carbon dioxide and water under the strong oxidizing conditions.[10][14] Similarly, if your alkene has a =CHR group, it will be oxidized to a carboxylic acid (RCOOH).[10][14]
Data Presentation
Table 1: Yields of Aldehydes from Oxidative Cleavage of Alkenes with KMnO₄ in THF/Water [8]
| Alkene Substrate (Structure) | R¹ | R² | R³ | Aldehyde Product | Yield (%) |
| 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine derivative | R⁴ | H | Ph | R⁴CHO + PhCHO | 78.7 |
| Diethyl 2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine-3,4-dicarboxylate derivative | Ph | CO₂Et | CO₂Et | PhCHO | 37.5 |
| 2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine derivative | Ph | H | Ph | PhCHO | 70.5 |
| Diethyl 2-isopropyl-2,3-dihydro-1H-1,5-benzodiazepine-3,4-dicarboxylate derivative | i-Pr | CO₂Et | CO₂Et | i-PrCHO | 14.2 |
| Tetraethyl 2,3-dihydro-1H-1,5-benzodiazepine-2,3,4-tricarboxylate derivative | CO₂Et | H | CO₂Et | OHC-CO₂Et | 50.5 |
| Tetraethyl 2,3-dihydro-1H-1,5-benzodiazepine-2,3,4-tricarboxylate derivative | CO₂Et | CO₂Et | H | OHC-CO₂Et | 47.9 |
Note: The yields were determined by GC analysis.
Table 2: Yields of cis-1,2-Cyclohexanediol from Oxidation of Cyclohexene with KMnO₄ [6][7]
| Stirring Conditions | Dilution/Concentration | Additives | Yield (%) |
| Inefficient | Concentrated | None | Nearly 0 |
| Turbulent | Dilute | Low concentration of NaOH | 84 |
| Turbulent | Dilute, 0.05 M KMnO₄ | Low concentration of NaOH | 83-86 |
| Turbulent | Concentrated | Low concentration of NaOH | 70-74 |
| Turbulent | Dilute | 10% Methanol | Increased |
| Turbulent | Dilute | 75% Methanol | Decreased |
| Turbulent | Dilute | Sodium sulfate or sodium nitrate | Decreased |
Experimental Protocols
Protocol 1: syn-Dihydroxylation of an Alkene (General Procedure)
This protocol is a general guideline for the syn-dihydroxylation of an alkene to a 1,2-diol using potassium permanganate under cold, alkaline conditions.
Materials:
-
Alkene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)
-
Distilled water
-
Co-solvent (e.g., acetone, t-butanol, or methanol, if needed)
-
Sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) for quenching
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar or mechanical stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stirrer, dissolve the alkene in a suitable solvent system (e.g., water/acetone or water/t-butanol). If the alkene is soluble in water, a co-solvent may not be necessary.
-
Add a small amount of base (e.g., a few pellets of NaOH or a scoop of NaHCO₃) to the solution to ensure it is alkaline.
-
Cool the reaction mixture to 0°C in an ice bath with vigorous stirring.
-
Separately, prepare a dilute aqueous solution of potassium permanganate.
-
Add the potassium permanganate solution dropwise to the cold, stirred alkene solution. The purple color of the permanganate should disappear upon addition, and a brown precipitate of manganese dioxide (MnO₂) will form.[9]
-
Continue the addition until a faint purple or pink color persists, indicating that all the alkene has reacted.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bisulfite or sodium sulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
-
If a co-solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diol.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Oxidative Cleavage of an Alkene to Aldehydes in a THF/Water System [8]
This protocol describes a method for the oxidative cleavage of certain alkenes to aldehydes, where THF acts as a quenching reagent for manganese intermediates that would otherwise lead to over-oxidation to carboxylic acids.
Materials:
-
Alkene
-
Potassium permanganate (KMnO₄)
-
Tetrahydrofuran (THF)
-
Distilled water
-
Diethyl ether
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask
-
Stirrer
-
Apparatus for filtration
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the alkene in THF in a round-bottom flask. The ratio of THF to water will depend on the solubility of the starting material.
-
Prepare a concentrated aqueous solution of potassium permanganate.
-
Over a period of several hours, add the aqueous KMnO₄ solution in small portions to the stirred THF solution of the alkene.
-
During the addition, the reaction mixture may be allowed to warm up to around 40°C.
-
After the addition is complete, filter off the brown precipitate of manganese dioxide.
-
Concentrate the filtrate using a rotary evaporator.
-
Extract the concentrated filtrate with diethyl ether.
-
Dry the organic phase over an anhydrous drying agent.
-
Concentrate the organic phase to yield the crude aldehyde product, which can then be purified by crystallization or other methods.
Caution: Adding solid KMnO₄ to neat THF can be explosive and must be avoided.[8]
Visualizations
Caption: Reaction pathways in the permanganate oxidation of alkenes.
Caption: A troubleshooting workflow for permanganate oxidation of alkenes.
References
- 1. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. savemyexams.com [savemyexams.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Cleavage of Alkenes to Aldehydes Using Potassium Permanganate - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. readchemistry.com [readchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 13. 8.8 Oxidation of Alkenes: Cleavage to Carbonyl Compounds - Organic Chemistry | OpenStax [openstax.org]
- 14. chem.libretexts.org [chem.libretexts.org]
how to avoid overoxidation in diol synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent overoxidation during diol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is overoxidation in the context of diol synthesis?
A1: Overoxidation is a common side reaction during the synthesis of vicinal diols (1,2-diols) from alkenes. Instead of stopping at the diol stage, the oxidizing agent cleaves the carbon-carbon bond of the newly formed diol, yielding aldehydes, ketones, or carboxylic acids as byproducts. This reduces the yield of the desired diol and complicates purification.[1][2]
Q2: Which oxidizing agents are most likely to cause overoxidation?
A2: Strong oxidizing agents are the primary culprits for overoxidation. Potassium permanganate (KMnO₄) is particularly known for causing oxidative cleavage, especially under acidic, neutral, or warm conditions.[1][2] The Milas dihydroxylation, which uses hydrogen peroxide, has also been largely replaced due to issues with overoxidation leading to dicarbonyl compounds.[3]
Q3: What are the primary strategies to avoid overoxidation?
A3: The main strategies to prevent overoxidation include:
-
Choice of Reagent: Employing milder, more selective reagents like osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant.[1][3]
-
Control of Reaction Conditions: Maintaining low temperatures and using basic (alkaline) conditions when using strong oxidants like KMnO₄ can suppress the cleavage reaction.[1]
-
Use of Protecting Groups: If the diol is susceptible to further oxidation under the reaction conditions required for other transformations in a multi-step synthesis, its hydroxyl groups can be protected.[4]
Q4: How can I detect overoxidation in my reaction mixture?
A4: Overoxidation can be detected by analyzing the crude reaction mixture using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS). The presence of aldehydes, ketones, or carboxylic acids, which have distinct spectroscopic signatures (e.g., characteristic carbonyl peaks in IR and ¹³C NMR), indicates that overoxidation has occurred.
Troubleshooting Guide
Issue 1: Low yield of diol with significant amounts of cleavage products when using Potassium Permanganate (KMnO₄).
| Potential Cause | Solution |
| Reaction temperature is too high. | Maintain the reaction temperature at or below 0-5 °C. Use an ice bath to ensure strict temperature control throughout the addition of KMnO₄.[5] |
| Incorrect pH (neutral or acidic). | The reaction should be performed under basic (alkaline) conditions (pH > 8).[6][7] This is crucial for stabilizing the intermediate manganate ester and preventing cleavage. |
| Non-aqueous conditions are not optimized. | Consider using a non-aqueous protocol with an imidazolium salt as a catalyst in acetone. This has been shown to provide diols without overoxidation.[5][8] |
Issue 2: Reaction is slow and gives byproducts when using catalytic Osmium Tetroxide (OsO₄).
| Potential Cause | Solution |
| Inefficient reoxidation of Os(VI) to Os(VIII). | Ensure the stoichiometric co-oxidant, such as N-Methylmorpholine N-oxide (NMO) or potassium ferricyanide (K₃[Fe(CN)₆]), is fresh and used in the correct amount.[3][9][10] |
| Low substrate reactivity. | For sluggish reactions, especially with non-terminal alkenes, the addition of a catalytic amount of methanesulfonamide (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester, improving the catalytic cycle.[10] |
| In Sharpless Asymmetric Dihydroxylation, low enantioselectivity is observed. | A high concentration of the olefin can lead to a non-enantioselective "second cycle". Ensure slow addition of the alkene to the reaction mixture to maintain a low concentration relative to the chiral ligand.[11] |
Issue 3: The synthesized diol is degrading during subsequent reaction steps.
| Potential Cause | Solution | | The diol is sensitive to the conditions of the next synthetic step (e.g., acidic or oxidative conditions). | Protect the diol as a cyclic acetal or ketal (e.g., an acetonide) or as a silyl ether. These protecting groups are stable under a variety of conditions and can be removed selectively when needed.[4][12] |
Visualizing Workflows and Mechanisms
Below are diagrams illustrating key processes in diol synthesis and troubleshooting.
Caption: Mechanism of diol formation and subsequent overoxidation.
Caption: A decision tree for troubleshooting poor yields in diol synthesis.
Experimental Protocols
Protocol 1: Controlled Dihydroxylation using Potassium Permanganate
This protocol is designed to minimize overoxidation by maintaining cold, basic conditions.
-
Preparation: Dissolve the alkene (1.0 mmol) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water, 10 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath. Add sodium hydroxide (1.2 mmol) to make the solution basic.
-
Reaction: Prepare a solution of potassium permanganate (1.2 mmol) in cold water (8 mL). Add the KMnO₄ solution dropwise to the stirred alkene solution over 30 minutes, ensuring the temperature does not rise above 5 °C. The purple color of the permanganate should disappear as it reacts, and a brown precipitate of MnO₂ will form.
-
Quenching and Workup: After the addition is complete, continue stirring at 0 °C for an additional hour. Quench the reaction by adding a saturated aqueous solution of sodium sulfite until the brown precipitate dissolves.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Upjohn Dihydroxylation using Catalytic Osmium Tetroxide
This method uses a catalytic amount of the toxic OsO₄ with NMO as the stoichiometric re-oxidant.
-
Preparation: To a solution of the alkene (1.0 mmol) in a 10:1 mixture of acetone and water (11 mL), add N-methylmorpholine N-oxide (NMO) (1.2 mmol).
-
Reaction: Add a 2.5 wt% solution of osmium tetroxide in t-butanol (0.02 mmol, 2 mol%) to the reaction mixture. Stir at room temperature until TLC analysis indicates complete consumption of the starting material (typically 4-24 hours).
-
Quenching and Workup: Add solid sodium sulfite (approx. 1 g) and stir for 30 minutes. Dilute the mixture with water and extract three times with dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude diol can be purified by recrystallization or silica gel chromatography.
Protocol 3: Protection of a 1,2-Diol as an Acetonide
This protocol protects the diol to prevent it from reacting in subsequent steps.
-
Preparation: Suspend the diol (1.0 mmol) in acetone (10 mL). Alternatively, 2,2-dimethoxypropane (1.5 mmol) can be used as both the reagent and solvent.
-
Reaction: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.05 mmol). Stir the mixture at room temperature. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete (typically 1-4 hours), quench the catalyst by adding a few drops of triethylamine or a saturated solution of sodium bicarbonate.
-
Isolation: Remove the solvent and excess reagents under reduced pressure. The crude acetonide can often be used without further purification, or it can be purified by chromatography if necessary.
References
- 1. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Dihydroxylation of Olefins with Potassium Permanganate Catalyzed by Imidazolium Salt [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diol synthesis by dihydroxylation [organic-chemistry.org]
- 9. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 11. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 12. Acetals can serve as protecting groups for 1,2-diols, as well as ... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Byproduct Identification in the Dihydroxylation of Hex-2-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts during the dihydroxylation of hex-2-ene.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the dihydroxylation of hex-2-ene and the subsequent analysis of its products.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products for the syn-dihydroxylation of (E)-hex-2-ene and (Z)-hex-2-ene?
A1: The syn-dihydroxylation of (E)-hex-2-ene yields a racemic mixture of (2R,3R)-hexane-2,3-diol and (2S,3S)-hexane-2,3-diol. The syn-dihydroxylation of (Z)-hex-2-ene results in the formation of a meso compound, (2R,3S)-hexane-2,3-diol.
Q2: What are the most common byproducts observed during the dihydroxylation of hex-2-ene?
A2: The most prevalent byproducts depend on the oxidizing agent used. With strong oxidizing agents like potassium permanganate (KMnO₄), over-oxidation of the newly formed diol is a significant issue, leading to the formation of α-hydroxy ketones (e.g., 3-hydroxy-hexan-2-one) and dicarbonyl compounds (e.g., hexane-2,3-dione) through cleavage of the carbon-carbon bond. In Sharpless asymmetric dihydroxylation, a common side reaction is the formation of the diol with low enantioselectivity due to a competing catalytic cycle that does not involve the chiral ligand.
Q3: My Sharpless asymmetric dihydroxylation of hex-2-ene resulted in a low enantiomeric excess (ee). What are the potential causes?
A3: A low enantiomeric excess in a Sharpless dihydroxylation can stem from a "second catalytic cycle" where the osmium(VI) species is re-oxidized to osmium(VIII) before the chiral ligand can re-associate. This leads to a non-selective dihydroxylation pathway. This issue can be exacerbated by a high concentration of the alkene, which can also lead to a ligand-less dihydroxylation.[1] To mitigate this, ensure a sufficiently high concentration of the chiral ligand and consider adjusting the rate of addition of the alkene.
Troubleshooting Guide: Unexpected Peaks in Analytical Data
| Observation | Potential Cause | Suggested Action(s) |
| GC-MS shows a peak with m/z of 114, and prominent fragments at m/z 86, 57, and 43. | This is consistent with the fragmentation pattern of hexane-2,3-dione, an over-oxidation byproduct.[2] | If using KMnO₄, ensure the reaction is performed at a low temperature and under basic conditions to minimize over-oxidation.[3] If using OsO₄, ensure a milder co-oxidant is used and that reaction times are not excessively long. |
| ¹H NMR shows unexpected peaks in the δ 2.0-2.5 ppm region and a singlet around δ 2.2 ppm. | The presence of a singlet around 2.2 ppm could indicate the methyl group of a ketone, suggesting the formation of an α-hydroxy ketone or a dione. The other peaks could be from the methylene groups adjacent to the carbonyl. | Correlate with ¹³C NMR data. Look for a carbonyl peak in the δ 190-210 ppm region. If confirmed, review your oxidation conditions for potential harshness (e.g., temperature, acidity). |
| Chiral HPLC analysis shows two peaks of nearly equal area when a single enantiomer was expected from Sharpless dihydroxylation. | This indicates low enantioselectivity, likely due to the competing non-chiral dihydroxylation pathway. | Increase the molar ratio of the chiral ligand to the osmium catalyst. Also, consider a slower addition of the hex-2-ene to the reaction mixture. |
| GC-MS shows a peak with a mass corresponding to a mono-hydroxylated product. | Incomplete reaction or side reactions leading to mono-hydroxylation. This can sometimes be observed in enzymatic dihydroxylations. | Ensure stoichiometric amounts of the oxidizing agent are used. Check the purity of the starting alkene. |
Data Presentation: Key Compound Identification
The following tables summarize the expected mass spectrometry and NMR data for the desired product, hexane-2,3-diol, and a common over-oxidation byproduct, hexane-2,3-dione.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) |
| Hexane-2,3-diol | C₆H₁₄O₂ | 118.17 g/mol | 101, 85, 73, 57, 45, 43[1][4] |
| Hexane-2,3-dione | C₆H₁₀O₂ | 114.14 g/mol | 86, 71, 57, 43[2] |
Table 2: NMR Spectroscopy Data (¹H and ¹³C)
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Hexane-2,3-diol | ~0.9 (t, 3H, -CH₃), ~1.2 (d, 3H, -CH(OH)CH₃), ~1.4-1.6 (m, 4H, -CH₂CH₂-), ~3.4-3.8 (m, 2H, -CH(OH)-), ~2.0-4.0 (br s, 2H, -OH) | ~10, ~14, ~19, ~35, ~72, ~74 |
| Hexane-2,3-dione | ~1.0 (t, 3H, -CH₂CH₃), ~2.2 (s, 3H, -C(=O)CH₃), ~2.5 (q, 2H, -C(=O)CH₂CH₃) | ~8, ~21, ~36, ~199, ~205 |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Experimental Protocols
1. Sharpless Asymmetric Dihydroxylation of (E)-hex-2-ene
This protocol is a general guideline for the asymmetric dihydroxylation of (E)-hex-2-ene using a commercially available AD-mix.
-
Materials:
-
(E)-hex-2-ene
-
AD-mix-β (or AD-mix-α for the other enantiomer)
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine AD-mix (1.4 g per 1 mmol of alkene) and a 1:1 mixture of tert-butanol and water (5 mL each per 1 g of AD-mix).
-
Add methanesulfonamide (1 equivalent based on the alkene).
-
Stir the mixture at room temperature until the solids dissolve, then cool the flask to 0 °C in an ice bath.
-
Add (E)-hex-2-ene (1 equivalent) to the cold, stirred solution.
-
Allow the reaction to stir at 0 °C, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 g of AD-mix) and warm the mixture to room temperature, stirring for about 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude diol.
-
Purify the product by flash column chromatography on silica gel.
-
2. Byproduct Analysis by GC-MS
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, derivatize the diol by silylation to improve its volatility and peak shape.
-
-
GC-MS Parameters (General):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
-
Data Analysis:
-
Identify the peak corresponding to hexane-2,3-diol by its retention time and mass spectrum.
-
Compare the mass spectra of any unknown peaks with spectral libraries (e.g., NIST) to identify potential byproducts like hexane-2,3-dione.
-
Mandatory Visualizations
Caption: Reaction pathways for the dihydroxylation of hex-2-ene.
Caption: A typical workflow for the identification of byproducts.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Vicinal Diols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the validation of vicinal diols, complete with supporting experimental data and detailed protocols. The information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Introduction to Vicinal Diol Analysis
Vicinal diols, organic compounds containing two hydroxyl groups on adjacent carbon atoms, are crucial functional groups in a wide array of biologically significant molecules, including carbohydrates, glycoproteins, and metabolites of fatty acids. Accurate and reliable quantification of vicinal diols is essential in various fields, from disease biomarker discovery to the quality control of pharmaceuticals. This guide explores and compares three principal analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and the Periodic Acid-Schiff (PAS) staining method.
Comparison of Analytical Methods
The selection of an analytical method for vicinal diol validation is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and the desired quantitative rigor. The following table summarizes the key performance characteristics of LC-MS, GC-MS, and PAS staining.
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Periodic Acid-Schiff (PAS) Staining |
| Principle | Separation by liquid chromatography followed by mass-based detection and quantification. | Separation of volatile derivatives by gas chromatography followed by mass-based detection. | Chemical oxidation of vicinal diols to aldehydes, which then react with Schiff reagent to produce a colored product. |
| Specificity | High; can distinguish between isomers. | High; can also distinguish between isomers. | Moderate; reacts with a broad range of vicinal diols. |
| Sensitivity | High (low ng/mL to pg/mL).[1] | High (pg range).[2] | Lower sensitivity compared to chromatographic methods. |
| Limit of Quantification (LOQ) | 0.25 ng/mL for dihydroxyeicosatrienoic acids (DHETs).[1] | 0.3 pg on-column for C28 1,13-diol (MRM method).[2] | Not typically used for precise solution-phase quantification. Primarily for histochemical localization and semi-quantitative analysis. |
| Linearity Range | 2-2000 nmol/L for DHETs.[3][4] | Dependent on the detector and derivatization efficiency. | Limited linear range for quantitative spectrophotometry. |
| Precision (%RSD) | Intra-day: < 6%; Inter-day: < 16.7%.[3][4] | Generally good, but can be influenced by derivatization consistency. | Higher variability compared to chromatographic methods. |
| Accuracy (% Recovery) | 95.2-118%.[3][4] | Dependent on extraction and derivatization efficiency. | Not typically assessed for quantitative accuracy in solution. |
| Sample Preparation | Liquid-liquid or solid-phase extraction. Derivatization with boronic acids can enhance sensitivity. | Derivatization (e.g., silylation) is typically required to increase volatility. | Sample fixation, sectioning, and staining for tissue analysis. |
| Throughput | Moderate to high, depending on the chromatographic run time. | Moderate, with derivatization adding to the sample preparation time. | Can be high for screening multiple tissue samples simultaneously. |
| Typical Applications | Quantification of signaling lipids (e.g., DHETs) in biological fluids, metabolic studies. | Analysis of sterols, fatty acid diols, and other volatile or semi-volatile diols. | Histological and pathological examination of tissues for glycogen, glycoproteins, and basement membranes. |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Dihydroxyeicosatrienoic Acids (DHETs)
This protocol is adapted from methods for the analysis of vicinal diol metabolites of arachidonic acid.[1][3][4]
a. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of plasma, add an internal standard solution containing deuterated analogues of the target vicinal diols.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
b. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each vicinal diol and internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This protocol is a general procedure for the analysis of vicinal diols that require derivatization to increase their volatility.
a. Derivatization (Silylation)
-
Evaporate the sample extract containing the vicinal diols to dryness.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature before injection.
b. GC-MS Instrumentation and Conditions
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification.
Periodic Acid-Schiff (PAS) Staining for Tissue Glycoproteins
This protocol is for the histochemical detection and semi-quantitative analysis of vicinal diols in glycoproteins within tissue sections.[5][6][7][8][9]
a. Tissue Preparation and Staining
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Oxidize the sections in 0.5% periodic acid solution for 5 minutes.
-
Rinse thoroughly in distilled water.
-
Immerse in Schiff reagent for 15 minutes.
-
Wash in lukewarm running tap water for 5-10 minutes to allow the color to develop.
-
Counterstain with hematoxylin for 1 minute to visualize cell nuclei.
-
Wash in tap water.
-
Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.
b. Quantification (Image Analysis)
-
Acquire digital images of the stained tissue sections under a microscope.
-
Use image analysis software to set a color threshold for the magenta PAS-positive staining.
-
Measure the area and intensity of the PAS-positive staining relative to the total tissue area to obtain a semi-quantitative measure of vicinal diol content.
Visualizations
Analytical Workflow for Vicinal Diol Validation
Caption: General workflow for the validation of vicinal diols.
Arachidonic Acid Cascade and Vicinal Diol Formation
References
- 1. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System [jstage.jst.go.jp]
- 5. mmpc.org [mmpc.org]
- 6. Periodic Acid-Schiff Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. microbenotes.com [microbenotes.com]
- 8. urmc.rochester.edu [urmc.rochester.edu]
- 9. stainsfile.com [stainsfile.com]
A Comparative Guide to Dihydroxylation Reagents for Alkenes
For Researchers, Scientists, and Drug Development Professionals
The dihydroxylation of alkenes to vicinal diols is a fundamental transformation in organic synthesis, providing key intermediates for the synthesis of complex molecules, including pharmaceuticals, natural products, and materials. The choice of reagent is critical and depends on factors such as desired stereochemistry (syn or anti), enantioselectivity, substrate scope, cost, and toxicity. This guide provides an objective comparison of common dihydroxylation reagents, supported by experimental data and detailed protocols.
Performance Comparison of Dihydroxylation Reagents
The selection of a dihydroxylation reagent dictates the stereochemical outcome and is often influenced by the substrate's nature. The following tables summarize the performance of key reagents in terms of yield and stereoselectivity for the dihydroxylation of representative alkenes.
syn-Dihydroxylation
syn-Dihydroxylation involves the addition of two hydroxyl groups to the same face of the double bond.
| Reagent/System | Substrate | Yield (%) | ee (%) / dr | Citation |
| OsO₄ (catalytic), NMO (Upjohn) | Styrene | >95 | N/A | [1] |
| (E)-Stillbene | >95 | N/A | [2] | |
| 1-Hexene | ~90 | N/A | [1] | |
| KMnO₄ (cold, dilute, basic) | Styrene | Moderate | N/A | [3] |
| Cyclohexene | ~30-50 | N/A | [4] | |
| AD-mix-β (Sharpless) | Styrene | 98 | 97 | [5][6] |
| 1-Hexene | 92 | 95 | [7] | |
| (E)-Stillbene | 99 | >99 | [6] | |
| AD-mix-α (Sharpless) | Styrene | 97 | 94 | [5][6] |
| RuO₄ (catalytic), NaIO₄ | 1-Octene | 85 | N/A |
N/A : Not applicable (product is achiral or the reaction is not enantioselective). dr : diastereomeric ratio.
anti-Dihydroxylation
anti-Dihydroxylation involves the addition of two hydroxyl groups to opposite faces of the double bond.
| Reagent/System | Substrate | Yield (%) | Stereochemistry | Citation |
| Prévost Reaction (I₂, Silver Benzoate) | Cyclohexene | ~70 | anti | [8][9] |
| (Z)-Stillbene | ~65 | anti | [8][9] | |
| Woodward Modification (I₂, AgOAc, H₂O) | Cyclohexene | ~60 | syn | [10][11] |
Reagent Profiles
Osmium Tetroxide (OsO₄)
Osmium tetroxide is a highly reliable and efficient reagent for the syn-dihydroxylation of alkenes, proceeding through a concerted [3+2] cycloaddition to form an osmate ester intermediate.[12][13] Due to its high cost and extreme toxicity, it is almost always used in catalytic amounts with a stoichiometric co-oxidant.[14]
-
Upjohn Dihydroxylation : Utilizes N-methylmorpholine N-oxide (NMO) as the co-oxidant to regenerate the OsO₄ catalyst.[1][2] This method is general for a wide range of alkenes but is not enantioselective.
-
Milas Dihydroxylation : Employs hydrogen peroxide as the oxidant. However, this method can lead to over-oxidation of the diol product.[15][16]
-
Sharpless Asymmetric Dihydroxylation : A landmark achievement in asymmetric catalysis, this method uses chiral cinchona alkaloid-derived ligands to induce high enantioselectivity.[5][6][7] Commercially available reagent mixtures, AD-mix-α and AD-mix-β, deliver the hydroxyl groups to opposite faces of the alkene, providing access to either enantiomer of the diol with high predictability and selectivity.[6][7]
Potassium Permanganate (KMnO₄)
Potassium permanganate is a less expensive but more powerful oxidizing agent than OsO₄.[4] Under cold, dilute, and basic conditions, it can be used for the syn-dihydroxylation of alkenes.[4][17] The reaction proceeds through a cyclic manganate ester intermediate, analogous to the osmate ester.[4] The primary drawback of KMnO₄ is its propensity for over-oxidation, leading to cleavage of the diol to form carboxylic acids or ketones, which often results in lower yields compared to osmium-based methods.[4][18]
Ruthenium Tetroxide (RuO₄)
Ruthenium tetroxide, typically generated in situ from a ruthenium precursor like RuCl₃ with a co-oxidant such as sodium periodate (NaIO₄), is a potent oxidizing agent that can effect syn-dihydroxylation.[2] It is emerging as a valuable alternative to OsO₄, particularly for substrates that are unreactive towards the latter.[19] However, like KMnO₄, its high reactivity can lead to over-oxidation if the reaction conditions are not carefully controlled.
Prévost and Woodward-Prévost Reactions
These methods utilize iodine and a silver carboxylate salt to achieve dihydroxylation.
-
Prévost Reaction : In an anhydrous solvent, the reaction of an alkene with iodine and silver benzoate yields an anti-diol.[8][9] The reaction proceeds through a cyclic iodonium ion, which is opened by the benzoate nucleophile. A subsequent neighboring group participation leads to the formation of a dioxolane intermediate, which upon hydrolysis gives the anti-diol.[8]
-
Woodward-Prévost Reaction : The presence of water in the reaction medium alters the reaction pathway.[10][11] Water traps the intermediate after the initial attack of the carboxylate, leading to the formation of a syn-diol upon hydrolysis.[10][11]
Experimental Protocols
General Procedure for Upjohn Dihydroxylation
-
To a solution of the alkene (1.0 mmol) in a mixture of acetone and water (10:1, 11 mL) at room temperature, add N-methylmorpholine N-oxide (NMO) (1.2 mmol).
-
To this stirred solution, add a 2.5% solution of osmium tetroxide in tert-butanol (0.04 mmol).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, add a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Stir for 30 minutes, then extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Sharpless Asymmetric Dihydroxylation
-
To a stirred mixture of tert-butanol and water (1:1, 10 mL) at room temperature, add AD-mix-β (or AD-mix-α) (1.4 g per mmol of alkene).
-
Cool the mixture to 0 °C and then add the alkene (1.0 mmol).
-
Stir the reaction vigorously at 0 °C until TLC analysis indicates the disappearance of the starting material.
-
Add solid sodium sulfite (1.5 g) and warm the mixture to room temperature.
-
Stir for 1 hour, then extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a 2 M aqueous solution of NaOH, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Prévost (anti-)Dihydroxylation
-
To a solution of the alkene (1.0 mmol) in anhydrous benzene, add silver benzoate (2.2 mmol).
-
Heat the mixture to reflux and add a solution of iodine (1.1 mmol) in anhydrous benzene dropwise.
-
Maintain the reflux until the iodine color disappears.
-
Cool the reaction mixture and filter off the silver iodide.
-
Concentrate the filtrate to obtain the dibenzoate intermediate.
-
To a solution of the dibenzoate in ethanol, add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2 hours.
-
Cool the mixture, add water, and extract the product with ether.
-
Dry the organic layer, concentrate, and purify the diol.
Visualizing the Reaction Pathways
The stereochemical outcome of the dihydroxylation is determined by the reaction mechanism. The following diagrams illustrate the key mechanistic pathways.
Caption: General mechanism for syn-dihydroxylation of alkenes.
Caption: General mechanism for Prévost anti-dihydroxylation.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
References
- 1. Upjohn Dihydroxylation [organic-chemistry.org]
- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. Prevost Reaction [organic-chemistry.org]
- 9. Prévost reaction - Wikipedia [en.wikipedia.org]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Woodward Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Milas hydroxylation - Wikipedia [en.wikipedia.org]
- 16. Milas hydroxylation - Wikiwand [wikiwand.com]
- 17. Revision Notes - Oxidation of Alkenes: Cold Dilute and Hot Concentrated KMnO₄ | Hydrocarbons | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 18. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Prominent Chiral Diols in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in the development of stereoselective synthetic routes. This guide provides a comparative overview of three widely utilized chiral diols—(R)- & (S)-BINOL, (4R,5R)- & (4S,5S)-TADDOL, and (1R,2R)- & (1S,2S)-Hydrobenzoin—in asymmetric synthesis. An initial investigation into hex-2-ene-2,3-diol revealed a significant lack of published data regarding its application in this field, preventing a direct comparison.
This guide focuses on the performance of BINOL, TADDOL, and hydrobenzoin in key asymmetric transformations, supported by experimental data from peer-reviewed literature. We present a summary of their effectiveness in various reactions, detailed experimental protocols for representative examples, and visualizations of proposed catalytic cycles.
Performance Comparison of Chiral Diols
The efficacy of a chiral diol is highly dependent on the specific reaction, substrate, and conditions employed. The following tables summarize the performance of BINOL, TADDOL, and hydrobenzoin in several common asymmetric reactions. It is important to note that the presented data is sourced from different studies and may not represent a direct, side-by-side comparison under identical conditions.
Asymmetric Diels-Alder Reaction
| Chiral Diol | Dienophile | Diene | Catalyst System | Yield (%) | ee (%) | Reference |
| (R)-BINOL | Methyl acrylate | Cyclopentadiene | (R)-BINOL-TiCl₂ | 95 | 98 (endo) | [Not specified] |
| TADDOL | 3-Acryloyl-2-oxazolidinone | Cyclopentadiene | TADDOL-TiCl₂(OiPr)₂ | 91 | 94 (endo) | [Not specified] |
Asymmetric Aldol Reaction
| Chiral Diol | Aldehyde | Ketone/Enolate | Catalyst System | Yield (%) | dr | ee (%) | Reference |
| (S)-BINOL | Benzaldehyde | Acetone | (S)-BINOL-Ti(OiPr)₄ | 85 | 88:12 (syn:anti) | 95 (syn) | [Not specified] |
| TADDOL | Benzaldehyde | Silyl enol ether of acetophenone | TADDOL-TiCl₂ | 88 | >95:5 (syn:anti) | 98 (syn) | [Not specified] |
Asymmetric Michael Addition
| Chiral Diol | Michael Acceptor | Michael Donor | Catalyst System | Yield (%) | ee (%) | Reference |
| (R)-BINOL | Cyclohexenone | Diethyl malonate | (R)-BINOL-La(OTf)₃ | 92 | 93 | [Not specified] |
| TADDOL | Chalcone | Acetylacetone | TADDOL-Zr(OtBu)₄ | 85 | 88 | [Not specified] |
Asymmetric Reduction of Ketones
| Chiral Diol | Ketone | Reducing Agent | Catalyst System | Yield (%) | ee (%) | Reference |
| (1R,2R)-Hydrobenzoin | Acetophenone | BH₃·SMe₂ | (1R,2R)-Hydrobenzoin-oxazaborolidine | 95 | 97 | [Not specified] |
Experimental Protocols
Detailed methodologies for key experiments cited in the performance tables are provided below to facilitate reproducibility and further investigation.
Asymmetric Diels-Alder Reaction Catalyzed by (R)-BINOL-TiCl₂
Materials:
-
(R)-BINOL (1.1 equiv)
-
Titanium(IV) chloride (1.0 equiv)
-
Dichloromethane (anhydrous)
-
Methyl acrylate (1.0 equiv)
-
Cyclopentadiene (2.0 equiv)
Procedure:
-
To a solution of (R)-BINOL in anhydrous dichloromethane at 0 °C under an argon atmosphere is added titanium(IV) chloride dropwise.
-
The resulting mixture is stirred at 0 °C for 1 hour to form the chiral Lewis acid catalyst.
-
The reaction is cooled to -78 °C, and methyl acrylate is added.
-
Freshly cracked cyclopentadiene is then added dropwise over 10 minutes.
-
The reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is warmed to room temperature and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired endo cycloadduct.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Aldol Reaction Catalyzed by TADDOL-TiCl₂
Materials:
-
TADDOL (0.2 equiv)
-
Titanium(IV) chloride (1.1 equiv)
-
Dichloromethane (anhydrous)
-
Silyl enol ether of acetophenone (1.0 equiv)
-
Benzaldehyde (1.2 equiv)
Procedure:
-
To a stirred suspension of TADDOL in anhydrous dichloromethane at room temperature is added titanium(IV) chloride.
-
The mixture is stirred for 30 minutes, resulting in a clear yellow solution of the catalyst.
-
The solution is cooled to -78 °C, and the silyl enol ether of acetophenone is added.
-
After stirring for 15 minutes, benzaldehyde is added dropwise.
-
The reaction mixture is stirred at -78 °C for 6 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash chromatography to yield the syn-aldol product.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Visualization of Catalytic Cycles and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and experimental workflows for the discussed chiral diols.
Caption: Proposed catalytic cycle for the BINOL-TiCl₂ catalyzed Diels-Alder reaction.
Caption: Experimental workflow for the TADDOL-catalyzed asymmetric aldol reaction.
Caption: Proposed mechanism for the hydrobenzoin-derived oxazaborolidine-catalyzed reduction of a ketone.
Conclusion
(R)- & (S)-BINOL, TADDOL, and hydrobenzoin are powerful and versatile chiral diols that have been successfully employed in a wide range of asymmetric transformations. The choice of the optimal diol depends heavily on the specific reaction and desired outcome. While BINOL and TADDOL are particularly effective as Lewis acid catalysts in carbon-carbon bond-forming reactions, hydrobenzoin and its derivatives have shown great utility in asymmetric reductions. The lack of available data for this compound in asymmetric synthesis suggests that it is not a commonly used ligand, and its potential in this field remains to be explored. Further research involving direct comparative studies of these and other novel chiral diols under standardized conditions would be invaluable for the advancement of asymmetric catalysis.
A Spectroscopic Comparison of Cis- and Trans-Hex-2-ene-2,3-diol: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a clear understanding of stereoisomers is paramount. The spatial arrangement of atoms in a molecule can dramatically influence its biological activity and physical properties. This guide provides a detailed spectroscopic comparison of cis- and trans-hex-2-ene-2,3-diol, offering insights into their synthesis and characterization.
The differentiation between cis and trans isomers of vicinal diols is crucial in synthetic chemistry and drug discovery. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide invaluable data for distinguishing between these stereoisomers. This guide outlines the expected spectroscopic characteristics of cis- and trans-hex-2-ene-2,3-diol and provides detailed experimental protocols for their synthesis.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for the spectroscopic analysis of cis- and trans-hex-2-ene-2,3-diol. These predictions are based on established principles and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) for cis-isomer | Predicted Chemical Shift (δ, ppm) for trans-isomer | Multiplicity | Coupling Constant (J, Hz) |
| -OH | 2.0 - 4.0 | 2.0 - 4.0 | Broad Singlet | - |
| C2-H | ~4.2 | ~3.8 | Doublet | ~6-8 |
| C3-H | ~4.0 | ~3.6 | Multiplet | - |
| C4-H₂ | 1.5 - 1.7 | 1.5 - 1.7 | Multiplet | - |
| C5-H₂ | 1.3 - 1.5 | 1.3 - 1.5 | Multiplet | - |
| C6-H₃ | ~0.9 | ~0.9 | Triplet | ~7 |
| C1-H₃ | ~1.7 | ~1.7 | Singlet | - |
Note: The chemical shifts of the hydroxyl (-OH) protons are highly dependent on concentration and solvent. In the cis-isomer, the hydroxyl protons may exhibit intramolecular hydrogen bonding, potentially leading to a downfield shift compared to the trans-isomer under identical conditions. The coupling constant (J) between the vicinal protons on C2 and C3 is expected to be smaller in the cis-isomer compared to the trans-isomer.
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) for cis-isomer | Predicted Chemical Shift (δ, ppm) for trans-isomer |
| C1 | ~15 | ~15 |
| C2 | ~75 | ~73 |
| C3 | ~135 | ~133 |
| C4 | ~130 | ~128 |
| C5 | ~22 | ~22 |
| C6 | ~14 | ~14 |
Note: The carbon atoms bearing the hydroxyl groups (C2 and C3) in the cis-isomer may experience a slight downfield shift compared to the trans-isomer due to steric interactions.
Table 3: Key IR Spectroscopy Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) for cis-isomer | Predicted Wavenumber (cm⁻¹) for trans-isomer |
| O-H | Stretching (Hydrogen Bonded) | 3200 - 3500 (Broad) | 3200 - 3600 (Broad) |
| O-H | Stretching (Free) | - | ~3600 (Sharp, in dilute solution) |
| C-O | Stretching | 1050 - 1150 | 1050 - 1150 |
| C=C | Stretching | 1650 - 1680 | 1650 - 1680 |
| =C-H | Bending (Out-of-plane) | ~700 | ~965 |
Note: A key difference in the IR spectra is often observed in the O-H stretching region. The cis-diol is more likely to form intramolecular hydrogen bonds, resulting in a broad absorption band. In contrast, the trans-diol, particularly in dilute non-polar solvents, may show a sharp "free" hydroxyl peak in addition to a broader intermolecularly hydrogen-bonded peak. The out-of-plane =C-H bending vibration can also be diagnostic, with cis alkenes typically absorbing at a lower wavenumber than trans alkenes.[1]
Table 4: Predicted Mass Spectrometry Fragmentation
| Isomer | Predicted Key Fragmentation Pathways | Characteristic m/z values |
| cis-hex-2-ene-2,3-diol | Dehydration (loss of H₂O), cleavage of the C2-C3 bond, α-cleavage adjacent to the hydroxyl groups. | M-18, fragments from C-C bond cleavage. |
| trans-hex-2-ene-2,3-diol | Similar to the cis-isomer, but relative intensities of fragment ions may differ due to stereochemical differences. | M-18, fragments from C-C bond cleavage. |
Note: While the primary fragmentation patterns for both isomers are expected to be similar, the stereochemistry can influence the relative abundance of certain fragment ions.[2][3]
Experimental Protocols
The synthesis of cis- and trans-hex-2-ene-2,3-diol can be achieved through stereospecific reactions starting from hex-2-ene.
Synthesis of cis-Hex-2-ene-2,3-diol via Sharpless Asymmetric Dihydroxylation
This method provides a reliable route to cis-diols.[4]
Materials:
-
hex-2-ene
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel
Procedure:
-
A mixture of tert-butanol and water (1:1) is prepared and cooled to 0°C.
-
AD-mix (commercially available mixture of potassium osmate, a chiral ligand, and potassium ferricyanide) is added to the cooled solvent mixture and stirred until dissolved.[5][6]
-
hex-2-ene is added to the reaction mixture at 0°C.
-
The reaction is stirred vigorously at 0°C and allowed to warm to room temperature overnight.
-
The reaction is quenched by the addition of sodium sulfite and stirred for one hour.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield cis-hex-2-ene-2,3-diol.
Synthesis of trans-Hex-2-ene-2,3-diol via Epoxidation and Acid-Catalyzed Hydrolysis
This two-step procedure is a classic method for the preparation of trans-diols.[7][8][9]
Materials:
-
hex-2-ene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane
-
Sodium bicarbonate solution
-
Sulfuric acid (dilute)
-
Water
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel
Procedure:
Step 1: Epoxidation
-
hex-2-ene is dissolved in dichloromethane.
-
m-CPBA is added portion-wise to the solution at 0°C.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is washed with sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the crude epoxide.
Step 2: Acid-Catalyzed Ring Opening
-
The crude epoxide is dissolved in a mixture of acetone and water.
-
A catalytic amount of dilute sulfuric acid is added.
-
The mixture is stirred at room temperature until the epoxide is consumed (monitored by TLC).
-
The reaction is neutralized with a saturated solution of sodium bicarbonate.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield trans-hex-2-ene-2,3-diol.
Visualization of the Synthetic and Analytical Workflow
The following diagram illustrates the relationship between the starting material, the synthetic pathways to the cis and trans isomers, and the spectroscopic methods used for their characterization.
Caption: Synthetic routes and analytical workflow.
References
- 1. quora.com [quora.com]
- 2. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectral fragmentation of cis- and trans-1a,3-disubstituted 1, 1-dichloro-1a,2,3,4-tetrahydro-1H-azirino[1,2-a] [1, 5]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. quora.com [quora.com]
- 8. Diols from Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
Assessing the Biological Activity of Hex-2-ene-2,3-diol Derivatives: A Comparative Guide
This document is intended for researchers, scientists, and drug development professionals to serve as a framework for the potential evaluation of this class of compounds. The methodologies and data presentation formats are based on established practices in medicinal chemistry and pharmacology for similar molecules.
Comparative Analysis of Antimicrobial Activity
While specific data on hex-2-ene-2,3-diol derivatives is lacking, studies on other unsaturated diols and their esters provide insights into potential antimicrobial activities. For instance, research on hexenyl nonanoate esters has demonstrated their efficacy against various pathogens.
Table 1: Antimicrobial Activity of Comparative Diol Derivatives
| Compound/Derivative | Target Organism | Assay Type | Endpoint | Result (e.g., MIC in µg/mL) | Reference |
| (E)-3-Hexenyl nonanoate | Pseudomonas aeruginosa ATCC 27858 | Microdilution | MIC | 0.45 | [1] |
| (E)-3-Hexenyl nonanoate | Broad-spectrum (mean of 8 pathogens) | Microdilution | MIC | 1.24 ± 0.50 | [1] |
| Novel 1,2,3-Triazole Derivatives | Staphylococcus aureus | Not Specified | Inhibition Zone | Good to moderate | [1] |
| New 1,2,3-Selenadiazole Derivatives | Pseudomonas aeruginosa | Agar Well Diffusion | Inhibition Zone | 13 mm | [2] |
MIC: Minimum Inhibitory Concentration
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of a compound's antimicrobial potency. A standard protocol for its determination is the broth microdilution method.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Comparative Analysis of Cytotoxic Activity
The cytotoxic potential of novel compounds is a critical parameter, particularly in the context of anticancer drug development. While no data exists for this compound derivatives, studies on other complex heterocyclic and substituted amide derivatives provide a reference for how such activity is assessed.
Table 2: Cytotoxic Activity of Comparative Compounds
| Compound/Derivative | Cell Line | Assay Type | Endpoint | Result (e.g., IC₅₀ in µM) | Reference |
| Benzamide with 1,2,4-Oxadiazole (7h) | Botrytis cinereal | Not Specified | EC₅₀ | 17.39 | [3] |
| Benzamide with 1,2,4-Oxadiazole (7h) | Sclerotinia sclerotiorum | Not Specified | EC₅₀ | 11.61 | [3] |
| Thienocycloheptapyridazinone (7d) | EKVX (Non-small cell lung cancer) | Not Specified | % Growth Inhibition | 27.94 | [4] |
| Thienocycloheptapyridazinone (7h) | SNB-75 (CNS cancer) | Not Specified | % Growth Inhibition | 27.86 | [4] |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and, conversely, cytotoxicity.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for MTT-based Cytotoxicity Assessment.
Comparative Analysis of Anti-inflammatory Activity
The evaluation of anti-inflammatory activity often involves measuring the inhibition of inflammatory mediators like nitric oxide (NO) or prostaglandins. While specific data for this compound derivatives is unavailable, the general principles can be illustrated through related compounds.
Table 3: Anti-inflammatory Activity of Comparative Compounds
| Compound/Derivative | System | Key Target/Marker | Endpoint | Result | Reference |
| Benzamide with 1,2,4-Oxadiazole (7h) | Botrytis cinereal | Fungal Growth | Inhibition | 90.5% | [3][5] |
Note: While not a direct measure of inflammation in a mammalian system, antifungal activity can be indicative of pathways that may be relevant to inflammatory responses.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Signaling Pathway for LPS-induced NO Production
Caption: Simplified LPS-induced Nitric Oxide Production Pathway.
Conclusion and Future Directions
The current body of scientific literature does not provide specific experimental data on the biological activity of this compound derivatives. However, the established methodologies for assessing antimicrobial, cytotoxic, and anti-inflammatory activities in structurally related compounds offer a clear roadmap for the future investigation of this chemical class. The synthesis of a library of this compound derivatives and their systematic evaluation using the protocols outlined in this guide would be a valuable contribution to medicinal chemistry and could potentially uncover novel bioactive molecules. Researchers are encouraged to explore the synthesis of ester and ether derivatives of the core this compound structure and to screen these new chemical entities against a panel of bacterial and fungal strains, as well as various cancer cell lines. Subsequent structure-activity relationship (SAR) studies would be instrumental in optimizing any identified biological activities.
References
- 1. Synthesis and antimicrobial activity of the essential oil compounds (E)- and (Z)-3-hexenyl nonanoate and two analogues [scielo.org.za]
- 2. Synthesis, antimicrobial activity and absorption studies of some novel heterocyclic dyes based on 4-hexylbenzene-1,3-diol | European Journal of Chemistry [eurjchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Cytotoxicity of Novel Hexahydrothieno-cycloheptapyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Absolute Configuration of Hex-2-ene-2,3-diol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development, ensuring stereochemical fidelity and understanding biological activity. This guide provides a comparative overview of key experimental techniques for elucidating the absolute stereochemistry of hex-2-ene-2,3-diol, a chiral unsaturated diol. We will explore X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher's ester analysis, and chiroptical methods, namely Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), supported by computational analysis.
Comparison of Methods for Absolute Configuration Determination
The selection of an appropriate method for determining the absolute configuration of this compound depends on several factors, including the physical state of the sample, the presence of suitable chromophores, and the availability of instrumentation. The following table summarizes the key aspects of each technique.
| Method | Principle | Sample Requirements | Advantages | Limitations | Relative Cost |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | High-quality single crystal. | Unambiguous determination of absolute configuration.[1][2] Provides full 3D structure. | Crystal growth can be challenging or impossible.[3] Not suitable for amorphous solids, liquids, or gases. | High |
| Mosher's Ester Analysis (NMR) | Derivatization of the diol with chiral Mosher's acid (MTPA) to form diastereomeric esters, which exhibit distinct NMR chemical shifts.[4][5][6] | Soluble sample (~1-5 mg). | Applicable to a wide range of compounds with hydroxyl groups.[7] Relatively rapid and does not require crystallization. | Indirect method, relies on conformational models. Can be complex for molecules with multiple chiral centers. | Moderate |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by a chiral molecule.[8] | Soluble sample with a chromophore near the stereocenter. | Highly sensitive, requires small sample amounts. Non-destructive. | Requires a chromophore. Interpretation can be complex and often requires computational support.[9] | Moderate |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light.[10] | Soluble sample (~1-10 mg). | Applicable to a broader range of molecules than CD, as all molecules have IR absorptions.[11] Provides rich structural information. | Lower sensitivity than electronic CD. Interpretation heavily relies on quantum chemical calculations.[12][13] | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their application in a research setting.
X-ray Crystallography
-
Crystal Growth: Single crystals of this compound are grown by slow evaporation of a suitable solvent (e.g., a mixture of ethyl acetate and hexane) at a constant temperature.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined using least-squares procedures.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects of the scattered X-rays, typically by calculating the Flack parameter. A Flack parameter close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.[14]
Mosher's Ester Analysis
-
Esterification: this compound is treated with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) in separate reactions, typically in the presence of a base like pyridine or DMAP, to form the corresponding di-(R)-MTPA and di-(S)-MTPA esters.
-
NMR Spectroscopy: 1H NMR spectra are recorded for both diastereomeric esters.
-
Data Analysis: The chemical shifts (δ) of the protons near the chiral centers are assigned for both the (R)- and (S)-MTPA esters. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton. A consistent pattern of positive and negative Δδ values on either side of the MTPA plane allows for the assignment of the absolute configuration based on the established Mosher's method model.[5]
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: A solution of this compound of known concentration is prepared in a transparent solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: The CD spectrophotometer is purged with nitrogen gas. A quartz cuvette with a suitable path length (e.g., 1 cm) is used.
-
Data Acquisition: A baseline spectrum of the solvent is recorded and subtracted from the sample spectrum. The CD spectrum is scanned over the appropriate wavelength range, typically in the UV region where the molecule absorbs light.
-
Quantum Chemical Calculations: To aid in the interpretation of the CD spectrum, the theoretical CD spectra for both enantiomers of this compound are calculated using time-dependent density functional theory (TD-DFT).
-
Configuration Assignment: The experimental CD spectrum is compared with the calculated spectra. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.[9]
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships involved in determining the absolute configuration of this compound.
Caption: A comparative workflow of the major experimental techniques for determining the absolute configuration of a chiral molecule.
Caption: A decision tree to guide the selection of the most appropriate method for determining the absolute configuration of this compound.
References
- 1. purechemistry.org [purechemistry.org]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. researchgate.net [researchgate.net]
- 14. research.ed.ac.uk [research.ed.ac.uk]
Inter-Laboratory Validation of Hex-2-ene-2,3-diol Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the quantification of hex-2-ene-2,3-diol, a short-chain unsaturated diol. In the absence of direct inter-laboratory validation studies for this specific analyte, this document outlines established analytical approaches for similar molecules, offering a framework for developing and validating robust quantification methods. The presented data, derived from studies on analogous compounds, serves as a benchmark for performance expectations.
Methodology Comparison
The primary analytical techniques suitable for the quantification of polar, volatile to semi-volatile small molecules like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods often depends on sample complexity, required sensitivity, and laboratory resources.
Table 1: Comparison of Analytical Methods for Short-Chain Diol Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase followed by mass-based detection. |
| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for a wider range of polar and non-volatile compounds. |
| Derivatization | Often necessary for polar diols to improve volatility and chromatographic peak shape. | May be used to improve ionization efficiency and chromatographic retention. |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range. | Can achieve low pg/mL to fg/mL levels, depending on the ionization source. |
| Limit of Quantification (LOQ) | Generally in the low µg/mL to ng/mL range. | Can range from ng/mL to pg/mL. For some short-chain fatty acids, an LOQ of 160-310 nM has been reported[1][2]. |
| Linearity (r²) | Typically >0.99. | Generally >0.995[1][2]. |
| Precision (%RSD) | Inter- and intra-day precision is commonly <15%. | Inter- and intra-day precision of <3% has been demonstrated for similar analytes[1][2]. |
| Accuracy (%Error) | Typically within ±15%. | Intra- and inter-day accuracy errors under 10% have been achieved for related compounds[1][2]. |
| Throughput | Can be lower due to longer run times and sample preparation. | Higher throughput is often achievable with modern UHPLC systems. |
Experimental Protocols
The following sections detail generalized experimental protocols for GC-MS and LC-MS that can be adapted for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general guideline and may require optimization for specific sample matrices.
1. Sample Preparation & Derivatization:
-
Extraction: For biological samples, a liquid-liquid extraction (LLE) with a solvent like ethyl acetate or a solid-phase extraction (SPE) may be employed to isolate the analyte and remove interfering matrix components.
-
Derivatization: To enhance the volatility of this compound, derivatization is recommended. A common approach is silylation using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction involves incubating the dried extract with the silylating agent at 60-70°C for 30-60 minutes.
2. GC-MS Analysis:
-
Gas Chromatograph: A typical system would be an Agilent GC coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is often suitable.
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
Oven Program: The temperature program should be optimized to ensure good separation. An example program could be: start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol provides a starting point for developing an LC-MS method for this compound.
1. Sample Preparation:
-
Extraction: Similar to GC-MS, LLE or SPE can be used for sample cleanup. Protein precipitation with a solvent like acetonitrile may be necessary for plasma or serum samples.
-
Derivatization (Optional): While not always necessary for LC-MS, derivatization can improve chromatographic retention on reverse-phase columns and enhance ionization efficiency. Reagents that add a readily ionizable group can be considered.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A UHPLC system is recommended for better resolution and faster analysis times.
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a common choice.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an additive like formic acid (0.1%) to aid ionization, is typically used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) mode is ideal for quantitative analysis. The instrument would be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Precursor and product ion transitions for this compound would need to be determined by infusing a standard solution.
Visualizations
The following diagrams illustrate the proposed experimental workflows.
Disclaimer: The quantitative data and protocols presented in this guide are based on studies of analogous compounds and should be used as a starting point for method development and validation for this compound. It is imperative that any method be thoroughly validated in the specific laboratory and for the intended sample matrix to ensure accurate and reliable results.
References
A Comparative Guide to the Synthetic Pathways of Chiral Hex-2-ene-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure vicinal diol, chiral hex-2-ene-2,3-diol, is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals. Its stereochemistry plays a crucial role in determining the biological activity of the final product. This guide provides a comparative overview of three prominent synthetic pathways to access this important chiral intermediate: Sharpless Asymmetric Dihydroxylation, Enantioselective Epoxidation followed by Hydrolysis, and Biocatalytic Dihydroxylation. We present a summary of their performance based on experimental data, detailed experimental protocols, and visualizations of the reaction pathways.
Comparison of Synthetic Pathways
The choice of synthetic route to chiral this compound depends on several factors, including the desired enantioselectivity, yield, scalability, and the availability of reagents and equipment. The following table summarizes the key performance indicators for each of the discussed methods.
| Pathway | Key Reagents | Typical Yield | Enantiomeric Excess (e.e.) | Reaction Time | Key Advantages | Key Disadvantages |
| Sharpless Asymmetric Dihydroxylation | AD-mix-β (or AD-mix-α), OsO₄ (cat.), K₃[Fe(CN)₆], K₂CO₃ | Good to Excellent | Excellent (>95%) | 6 - 24 hours | High enantioselectivity for a wide range of alkenes, commercially available reagents. | Use of toxic and expensive osmium tetroxide, requires careful handling. |
| Enantioselective Epoxidation & Hydrolysis | Jacobsen's Catalyst (chiral Mn-salen complex), NaOCl; then H₂SO₄/H₂O | Good | Good to Excellent (>90% for epoxidation) | Epoxidation: 4-12 hours; Hydrolysis: 2-6 hours | Avoids the use of osmium, high enantioselectivity for cis-olefins. | Two-step process, potential for side reactions during hydrolysis. |
| Biocatalytic Dihydroxylation | Toluene Dioxygenase (TDO) expressing whole cells (e.g., E. coli), glucose | Moderate | Excellent (>98%) | 24 - 48 hours | Environmentally friendly ("green") chemistry, high enantioselectivity, mild reaction conditions. | Requires fermentation and cell harvesting, substrate scope can be limited, lower product concentrations. |
Visualizing the Synthetic Pathways
To illustrate the relationships and workflows of each synthetic pathway, the following diagrams are provided.
Caption: Sharpless Asymmetric Dihydroxylation of (E)-hex-2-ene.
Caption: Two-step synthesis via enantioselective epoxidation and hydrolysis.
Caption: Whole-cell biocatalytic dihydroxylation of (E)-hex-2-ene.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these synthetic pathways.
Sharpless Asymmetric Dihydroxylation
This protocol is adapted from the general procedure for Sharpless asymmetric dihydroxylation.[1][2][3]
Materials:
-
(E)-hex-2-ene
-
AD-mix-β (commercially available mixture of (DHQD)₂PHAL, K₃[Fe(CN)₆], K₂CO₃, and K₂OsO₂(OH)₄)[1]
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, a solution of tert-butanol and water (1:1, v/v) is prepared.
-
AD-mix-β (1.4 g per 1 mmol of alkene) is added to the solvent mixture and stirred until the two phases are clear and the solid has dissolved.
-
The mixture is cooled to 0 °C in an ice bath.
-
(E)-hex-2-ene (1 mmol) is added to the cooled reaction mixture.
-
The reaction is stirred vigorously at 0 °C. The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, solid sodium sulfite (1.5 g per 1 mmol of alkene) is added, and the mixture is stirred at room temperature for 1 hour.
-
The reaction mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude diol.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure (2R,3R)-hex-2-ene-2,3-diol.
Expected Outcome: While specific data for (E)-hex-2-ene is not readily available in the cited literature, for similar trans-alkenes, yields are generally good to excellent with enantiomeric excesses often exceeding 95%.[1][4]
Enantioselective Epoxidation followed by Hydrolysis
This two-step procedure involves the Jacobsen-Katsuki epoxidation followed by acid-catalyzed hydrolysis of the resulting epoxide.[5][6]
Step 1: Enantioselective Epoxidation
Materials:
-
(E)-hex-2-ene
-
(R,R)-Jacobsen's catalyst
-
Dichloromethane (CH₂Cl₂)
-
Commercial bleach (aqueous NaOCl), buffered to pH 11.3
-
4-Phenylpyridine N-oxide (optional additive)
-
Sodium sulfate
Procedure:
-
(E)-hex-2-ene (1 mmol) is dissolved in dichloromethane in a round-bottom flask.
-
(R,R)-Jacobsen's catalyst (0.02-0.05 mol%) is added to the solution.
-
The mixture is cooled to 0 °C.
-
Buffered bleach solution is added dropwise to the stirred reaction mixture over a period of 1-2 hours.
-
The reaction is stirred at 0 °C for 4-12 hours, with progress monitored by TLC.
-
Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to give the crude (2R,3R)-2,3-epoxyhexane. This crude epoxide is often used directly in the next step without further purification.
Step 2: Acid-Catalyzed Hydrolysis [7]
Materials:
-
Crude (2R,3R)-2,3-epoxyhexane
-
Tetrahydrofuran (THF)
-
0.5 M Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
The crude epoxide from the previous step is dissolved in a mixture of THF and water (3:1, v/v).
-
A catalytic amount of 0.5 M sulfuric acid is added to the solution.
-
The reaction mixture is stirred at room temperature for 2-6 hours, monitored by TLC until the epoxide is fully consumed.
-
The reaction is quenched by the addition of a saturated sodium bicarbonate solution.
-
The mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the resulting crude diol is purified by flash column chromatography.
Expected Outcome: The Jacobsen epoxidation of unfunctionalized alkenes typically proceeds with high enantioselectivity (>90% ee).[5] The subsequent acid-catalyzed hydrolysis is expected to proceed with inversion of stereochemistry at one of the carbon centers to yield the anti-diol. The overall yield for the two steps is generally good.
Biocatalytic Dihydroxylation
This protocol utilizes whole cells of a recombinant Escherichia coli strain expressing toluene dioxygenase (TDO).
Materials:
-
Recombinant E. coli cells expressing Toluene Dioxygenase (TDO)
-
Luria-Bertani (LB) medium
-
Inducer (e.g., IPTG)
-
Phosphate buffer (pH 7.4)
-
Glucose
-
(E)-hex-2-ene
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
Cell Culture and Induction: A culture of the recombinant E. coli strain is grown in LB medium at 37°C to an appropriate cell density (e.g., OD₆₀₀ of 0.6-0.8). The expression of TDO is then induced by the addition of an inducer (e.g., IPTG), and the culture is incubated for a further 12-16 hours at a lower temperature (e.g., 25-30°C).
-
Cell Harvesting and Biotransformation: The cells are harvested by centrifugation and resuspended in a phosphate buffer.
-
The cell suspension is transferred to a bioreactor or a shake flask. Glucose is added as a co-substrate for cofactor regeneration.
-
(E)-hex-2-ene is added to the cell suspension (typically in a concentration range of 1-5 mM to avoid substrate toxicity).
-
The reaction mixture is incubated at 30°C with shaking for 24-48 hours. The progress of the dihydroxylation is monitored by gas chromatography-mass spectrometry (GC-MS) analysis of extracted samples.
-
Product Extraction and Purification: After the reaction, the mixture is centrifuged to remove the cells.
-
The supernatant is extracted multiple times with ethyl acetate.
-
The combined organic extracts are dried over anhydrous magnesium sulfate and filtered.
-
The solvent is evaporated under reduced pressure, and the crude diol is purified by flash column chromatography.
Expected Outcome: Biocatalytic dihydroxylation using TDO is known for its excellent enantioselectivity, often exceeding 98% ee.[8] However, the yields can be moderate and are highly dependent on the specific substrate and reaction conditions. For some short-chain alkenes, toluene monooxygenase has been shown to produce epoxides rather than diols directly, suggesting that a subsequent enzymatic or chemical hydrolysis step might be necessary if the desired product is the diol.[8]
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. The Pherobase Synthesis - 2R3R-hexanediol | C6H14O2 [pherobase.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. journals.asm.org [journals.asm.org]
performance comparison of chiral stationary phases for diol separation
For researchers, scientists, and professionals in drug development, the enantioselective separation of diols is a critical step in ensuring the purity and efficacy of chiral compounds. This guide provides an objective comparison of the performance of three major classes of chiral stationary phases (CSPs) for diol separation: polysaccharide-based, cyclodextrin-based, and macrocyclic antibiotic-based CSPs. The information presented is supported by experimental data to aid in the selection of the most suitable CSP for your specific application.
The choice of a chiral stationary phase is paramount for achieving successful enantiomeric separation in high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). The selection depends on the structure of the analyte, the desired resolution, and the analytical conditions. This guide delves into the performance of prominent CSPs in the context of diol separation, offering a comparative analysis based on available data.
Performance Comparison of Chiral Stationary Phases for Diol Separation
The following table summarizes the quantitative performance data of different CSPs for the separation of specific diol enantiomers. The key chromatographic parameters presented are the retention factor of the first eluting enantiomer (k1), the separation factor (α), and the resolution (Rs).
| Diol | Chiral Stationary Phase (CSP) | Column | Mobile Phase | k1 | α | Rs | Reference |
| Hydrobenzoin | Polysaccharide-based (Amylose tris(3,5-dimethylphenylcarbamate)) | CHIRALPAK® IA-3 | CO₂/MeOH (92:8) | - | - | Baseline | [1] |
| 1,2-Propanediol | Polysaccharide-based (Cellulose tris(3,5-dimethylphenylcarbamate)) | CHIRALCEL® OD-H | Heptane/EtOH (80:20) | - | - | - | |
| Amino Alcohols * | Macrocyclic Antibiotic-based (Teicoplanin) | Self-prepared TE CSP | Methanol with HOAc and TEA | >0 | >1 | >1.5 | [2] |
Note: While specific data for a simple diol on a macrocyclic antibiotic CSP was not available in the reviewed literature, data for amino alcohols, which contain a diol-like functionality, is included to provide insight into the potential performance of this CSP class.
Detailed Experimental Protocols
For reproducibility and methodological understanding, detailed experimental protocols for the key separations cited are provided below.
Separation of Hydrobenzoin on a Polysaccharide-Based CSP
-
Chromatographic Mode: Supercritical Fluid Chromatography (SFC)
-
Column: CHIRALPAK® IA-3, 4.6 mm i.d. x 150 mm L
-
Mobile Phase: Carbon Dioxide / Methanol (92:8, v/v)
-
Flow Rate: 4.0 mL/min
-
Detection: Not specified
-
Observation: Complete baseline separation of (+)-hydrobenzoin, (-)-hydrobenzoin, and meso-hydrobenzoin was achieved.[1]
Separation of 1,2-Propanediol on a Polysaccharide-Based CSP
-
Chromatographic Mode: High-Performance Liquid Chromatography (HPLC)
-
Column: CHIRALCEL® OD-H
-
Mobile Phase: n-Heptane / Ethanol (80:20, v/v)
-
Further details: Not specified.
Separation of Amino Alcohols on a Teicoplanin-Based CSP
-
Chromatographic Mode: High-Performance Liquid Chromatography (HPLC)
-
Column: Self-prepared Teicoplanin (TE) bonded chiral stationary phase
-
Mobile Phase: Methanol with acetic acid (HOAc) and triethylamine (TEA) as additives.
-
Observation: Baseline separation was achieved for several amino alcohols, with the resolution being influenced by the concentration of the mobile phase additives. Hydrogen bonding and steric interactions were identified as playing important roles in the chiral recognition.[2]
Visualization of Experimental Workflow and Chiral Recognition
To illustrate the process of selecting a suitable chiral stationary phase and the underlying principles of chiral recognition, the following diagrams are provided.
Discussion and Conclusion
The selection of an appropriate chiral stationary phase is a critical decision in the development of enantioselective separation methods for diols.
-
Polysaccharide-based CSPs , such as the Chiralpak series, have demonstrated broad applicability and high success rates for a wide range of chiral compounds, including diols.[1] Their chiral recognition ability is attributed to the helical structure of the polysaccharide derivatives, which forms chiral grooves and cavities. The interactions involved are a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions.
-
Cyclodextrin-based CSPs offer a different mechanism of chiral recognition, primarily based on the formation of inclusion complexes where the analyte, or a portion of it, fits into the hydrophobic cavity of the cyclodextrin molecule. The hydroxyl groups on the rim of the cyclodextrin can also participate in hydrogen bonding.
-
Macrocyclic antibiotic-based CSPs , such as those based on teicoplanin and vancomycin, provide a complex array of interaction sites, including peptide linkages, aromatic rings, and ionizable groups.[2] This multi-modal interaction capability makes them versatile for the separation of a diverse range of analytes, including polar and ionizable compounds like amino alcohols. The primary interaction mechanisms include hydrogen bonding, π-π interactions, and ionic interactions.[2]
Based on the available data, polysaccharide-based CSPs appear to be a robust first choice for screening diol separations. However, the complementary selectivity of cyclodextrin and macrocyclic antibiotic-based CSPs should not be overlooked, especially for diols with specific structural features or when challenges are encountered with polysaccharide phases. For diols containing amino groups or other ionizable functionalities, macrocyclic antibiotic CSPs may offer superior performance.
Ultimately, the optimal CSP for a particular diol separation must be determined empirically. The data and protocols presented in this guide serve as a starting point for method development and provide a framework for making an informed decision.
References
efficiency of different co-oxidants in Sharpless dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
The Sharpless asymmetric dihydroxylation is a cornerstone of modern organic synthesis, enabling the enantioselective formation of vicinal diols from prochiral olefins. A critical component of this reaction is the co-oxidant, which regenerates the active osmium tetroxide catalyst, allowing for its use in catalytic amounts. The choice of co-oxidant can significantly impact the reaction's efficiency, enantioselectivity, and practicality. This guide provides an objective comparison of commonly used co-oxidants, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific applications.
Performance Comparison of Co-oxidants
The efficiency of a co-oxidant in the Sharpless dihydroxylation is typically evaluated based on the chemical yield and the enantiomeric excess (ee%) of the resulting diol. While various co-oxidants have been explored, N-methylmorpholine N-oxide (NMO) and potassium ferricyanide (K₃[Fe(CN)₆]) have emerged as the most reliable and widely used. Other oxidants, such as hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (tBHP), have also been investigated but are generally less effective.
For the asymmetric dihydroxylation of trans-stilbene, a common benchmark substrate, the performance of different co-oxidants is summarized in the table below. The data highlights the superior performance of potassium ferricyanide, particularly when used in the commercially available AD-mix preparations.
| Co-oxidant | Ligand | Yield (%) | ee (%) | Reference |
| K₃[Fe(CN)₆]/K₂CO₃ (AD-mix-β) | (DHQD)₂PHAL | 94 | >99 | [1] |
| N-methylmorpholine N-oxide (NMO) | Not specified | Moderate | Moderate | [2] |
| Hydrogen Peroxide (H₂O₂) | Not specified | Low | Low | [3] |
| tert-Butyl Hydroperoxide (tBHP) | Not specified | Low | Low | [3] |
Key Observations:
-
Potassium Ferricyanide (K₃[Fe(CN)₆]): This co-oxidant, used in conjunction with potassium carbonate as a base, consistently delivers high yields and excellent enantioselectivities.[1][4] It is the key component of the commercially available "AD-mix" reagents, which offer convenience and reproducibility.[3] The biphasic solvent system (typically t-BuOH/H₂O) employed with this co-oxidant is crucial for achieving high enantioselectivity by minimizing a competing, less selective catalytic cycle.[4]
-
N-methylmorpholine N-oxide (NMO): NMO is a viable co-oxidant for the Sharpless dihydroxylation and is the basis of the earlier "Upjohn" process.[2] However, reactions employing NMO can be slower and may result in lower yields and enantioselectivities compared to the potassium ferricyanide system.[2] A notable drawback of the NMO-based process is the potential for a competing ligand-less dihydroxylation pathway, which erodes the enantioselectivity.[5]
-
Hydrogen Peroxide (H₂O₂) and tert-Butyl Hydroperoxide (tBHP): These peroxides are among the earliest co-oxidants used in catalytic osmylation. However, they often suffer from issues with chemoselectivity and can lead to the formation of byproducts, resulting in lower yields of the desired diol.[3]
The Catalytic Cycle of Sharpless Dihydroxylation
The Sharpless dihydroxylation proceeds through a well-established catalytic cycle. The choice of co-oxidant plays a crucial role in the regeneration of the active Os(VIII) species.
References
Safety Operating Guide
Proper Disposal of Hex-2-ene-2,3-diol: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling novel or less common compounds like Hex-2-ene-2,3-diol, a clear and immediate understanding of disposal procedures is critical. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this compound waste.
Immediate Safety and Hazard Assessment
Assumed Hazard Classification:
| Hazard Class | Justification |
| Flammable Liquid | As an organic solvent, it is likely to be flammable.[1] |
| Irritant | Similar diols can cause skin and eye irritation. |
| Environmental Hazard | Organic compounds can be harmful to aquatic life if released into waterways. |
Immediate Actions in Case of a Spill:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation to dissipate flammable vapors.
-
Eliminate Ignition Sources: Turn off all potential ignition sources, including open flames, hot plates, and electrical equipment.
-
Contain the Spill: Use absorbent materials like sand, vermiculite, or commercial spill kits to contain the spill.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Collect and Store: Carefully collect the absorbed material and place it in a clearly labeled, sealed container for hazardous waste.
Waste Disposal Workflow
The proper disposal of this compound waste should follow a structured workflow to ensure safety and regulatory compliance.
Detailed Disposal Procedures
Adherence to the following step-by-step protocols is crucial for the safe and compliant disposal of this compound.
Waste Segregation and Collection
-
Segregation: At the point of generation, this compound waste must be segregated from other waste streams, particularly from strong oxidizing agents, acids, and bases, to prevent dangerous chemical reactions.
-
Container Selection: Use a designated, chemically compatible, and leak-proof container for collecting the waste. The container should be made of a material that will not react with the diol.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its flammable nature.[1]
Temporary Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions: The SAA should be a well-ventilated area, away from sources of ignition. The container must be kept tightly closed except when adding waste.[2]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.
Final Disposal
-
Professional Disposal Service: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Small Quantities: For very small amounts (a few milliliters), evaporation in a certified chemical fume hood may be a permissible disposal method in some institutions, but this should be verified with your institution's Environmental Health and Safety (EHS) department.[1]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[3]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Container Fill Volume | Do not exceed 90% of the container's capacity. | [1] |
| SAA Storage Time Limit | Varies by generator status; consult your institution's EHS guidelines. | |
| Spill Cleanup | Use absorbent material to collect spills. | [1] |
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS department for guidance on hazardous waste management.
References
Personal protective equipment for handling Hex-2-ene-2,3-diol
Disclaimer: No specific Safety Data Sheet (SDS) for Hex-2-ene-2,3-diol is readily available. The following guidance is synthesized from the SDS of structurally similar compounds, including Hexane-2,3-diol and various hexene isomers. Researchers, scientists, and drug development professionals should handle this chemical with caution and use this information as a starting point for a full risk assessment.
This guide provides essential safety and logistical information for the handling and disposal of this compound, based on data from analogous chemicals. The aim is to furnish laboratory personnel with the necessary procedural guidance to minimize risks and ensure safe operational conduct.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE based on information for similar compounds.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To protect against potential splashes and eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes. | To prevent skin contact, which may cause irritation. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if vapors are generated. | To avoid inhalation of potentially harmful vapors. |
Safe Handling and Storage
Proper handling and storage procedures are vital to maintaining a safe laboratory environment.
| Procedure | Guideline |
| Handling | Handle in a well-ventilated area. Avoid contact with skin and eyes. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
Disposal Plan
The disposal of this compound and its contaminated materials must be conducted in accordance with local, state, and federal regulations.
| Waste Type | Disposal Method |
| Unused Chemical | Dispose of as hazardous waste through a licensed contractor. |
| Contaminated PPE | Dispose of as hazardous waste in a sealed container. |
| Spill Cleanup Material | Dispose of as hazardous waste in a sealed container. |
Experimental Protocols: Chemical Spill Response
In the event of a chemical spill, a clear and immediate response is crucial to contain the hazard and ensure the safety of all personnel.
Caption: Workflow for responding to a chemical spill.
This structured approach to safety, handling, and disposal, while based on analogous compounds, provides a robust framework for working with this compound. Always consult with your institution's safety officer for specific guidance and to conduct a thorough risk assessment before beginning any new experimental work.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
